N6-Palmitoyl lysine
Description
Contextualization of Lysine (B10760008) Fatty Acylation as a Post-Translational Modification
Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, vastly expanding the functional diversity of the proteome. youtube.com Lysine acylation is a widespread PTM that regulates fundamental cellular processes. frontiersin.org While lysine acetylation has been studied extensively, the modification of lysine residues with long-chain fatty acids, known as lysine fatty acylation (KFA), is a less examined but increasingly recognized regulatory mechanism. nih.gov
KFA involves the attachment of long-chain fatty acyl groups, such as myristate (C14) and palmitate (C16), to the ε-amino group of a lysine residue via a stable amide bond. nih.gov This modification increases the hydrophobicity of the protein, which can enhance its affinity for cellular membranes and influence its localization and interactions. nih.govwikipedia.org The study of KFA has gained momentum with the characterization of the enzymes that add and remove these fatty acyl groups, revealing its role in processes like tumorigenesis and bacterial pathogenesis. nih.gov Unlike the more labile thioester bond in S-palmitoylation (on cysteine), the amide linkage in lysine fatty acylation is more stable, suggesting distinct regulatory roles. nih.govnih.gov
The Distinctive Biochemical Nature of N6-Palmitoyl lysine
This compound is the compound formed when a palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, is covalently attached to the nitrogen atom at the sixth position (the epsilon-amino group) of a lysine amino acid side chain. nih.gov This modification imparts a significant hydrophobic character to the otherwise hydrophilic lysine side chain.
The formation of this compound within a protein can occur through enzymatic catalysis or potentially through a non-enzymatic intramolecular transfer. nih.govnih.gov One proposed mechanism involves an S-to-N acyl transfer, where a fatty acyl group migrates from a nearby palmitoylated cysteine to a lysine's amino group. This reaction is thermodynamically favorable due to the higher stability of the resulting amide bond compared to the original thioester bond. nih.gov
Below are the key chemical and physical properties of the this compound molecule.
Overview of N-Palmitoylation as a Protein Modification
N-palmitoylation refers to the attachment of palmitic acid to a nitrogen atom on a protein. This can occur at the N-terminal α-amino group or, as in this compound, at the ε-amino group of an internal lysine residue. frontiersin.orgnih.gov However, the most studied form of palmitoylation is S-palmitoylation, the attachment of palmitate to the sulfur atom of a cysteine residue via a thioester linkage. nih.govnih.gov
S-palmitoylation is a reversible and dynamic PTM, with cycles of palmitoylation and depalmitoylation regulating protein function. wikipedia.orgnih.gov This process is crucial for shuttling proteins between cellular compartments, such as the Golgi apparatus and the plasma membrane. nih.gov It enhances protein hydrophobicity, contributing to membrane association and targeting to specific membrane microdomains like lipid rafts. wikipedia.orgnih.gov The enzymes responsible for adding the palmitoyl group are known as palmitoyl acyltransferases (PATs), which in mammals constitute a family of 23 enzymes containing a conserved DHHC domain. nih.govnih.gov The removal of the palmitoyl group is catalyzed by acyl-protein thioesterases (APTs). wikipedia.org
While S-palmitoylation is characterized by its reversibility, N-palmitoylation on a lysine residue forms a more stable amide bond, suggesting it may serve as a more permanent modification. nih.govnih.gov For instance, lysine fatty acylation of the transcription factor TEAD is more stable than its cysteine acylation, potentially creating a "stable active form" of the protein. nih.gov The enzymes that catalyze lysine fatty acylation and deacylation are also distinct. While PATs handle S-palmitoylation, the removal of fatty acyl groups from lysine is catalyzed by certain members of the sirtuin (SIRT) and histone deacetylase (HDAC) families of enzymes. nih.gov Specifically, SIRT6 has been shown to have efficient depalmitoylase activity. nih.govnih.gov
The table below summarizes the key enzymes involved in the regulation of lysine fatty acylation.
Properties
IUPAC Name |
(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZTTDNVPAHNP-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309724 | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
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Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59012-43-0, 59012-44-1 | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59012-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
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| Record name | N6-Palmitoyl lysine | |
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| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
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| Record name | N6-(1-oxohexadecyl)-L-lysine | |
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| Record name | N6-PALMITOYL LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biochemical Synthesis and Regulation of N6 Palmitoyl Lysine
Enzymatic Pathways and Molecular Machinery of N6-Palmitoylation
The enzymatic machinery responsible for the direct acylation of lysine (B10760008) residues with palmitate is an area of ongoing investigation. While S-palmitoylation of cysteine residues is well-characterized, the specific enzymes that catalyze N6-palmitoylation remain largely elusive.
Identification and Characterization of Specific Lysine Palmitoyl (B13399708) Acyltransferases (PATs)
The direct enzymatic N6-palmitoylation of lysine residues is not as well-defined as S-palmitoylation, which is catalyzed by a family of enzymes containing a conserved Asp-His-His-Cys (DHHC) motif. wikipedia.orgfrontiersin.orgnih.gov While over 20 DHHC palmitoyl acyltransferases (PATs) have been identified in mammals for S-palmitoylation, specific enzymes dedicated to direct N6-lysine palmitoylation have not been definitively characterized. nih.govnih.gov
However, some evidence suggests that certain enzymes may possess the capability for lysine fatty acylation. For instance, some sirtuins, which are known as lysine deacetylases, have been shown to remove long-chain fatty acyl groups from lysine residues, implying the existence of enzymes that catalyze the reverse reaction. nih.govnih.gov Specifically, SIRT2 and SIRT6 have demonstrated deacylase activity, preferentially hydrolyzing myristoyl and palmitoyl groups from acylated lysines. nih.gov The existence of these "erasers" strongly suggests the presence of "writer" enzymes that attach these lipid modifications.
It has been proposed that some N-myristoyltransferases (NMTs), which typically acylate N-terminal glycines, might catalyze lysine fatty acylation as a non-canonical activity. nih.gov The proposed mechanism involves the lysine's ε-amino group accessing the enzyme's active site, which is normally occupied by the α-amine of a glycine (B1666218) residue. nih.gov
Substrate Recognition and Specificity Determinants in N6-Palmitoylation
The precise substrate recognition motifs for N6-palmitoylation are not well established, largely due to the lack of identified specific lysine palmitoyl acyltransferases. In the context of S-palmitoylation, substrate specificity is complex and not always dictated by a simple consensus sequence. nih.govplos.orgresearchgate.net Specificity can be influenced by the structural context of the cysteine residue, its proximity to membranes, and interactions with specific DHHC enzymes. nih.gov
For a potential direct enzymatic N6-palmitoylation, it is hypothesized that substrate recognition would heavily depend on the accessibility of the lysine residue's ε-amino group within the protein structure. nih.gov Unlike the more nucleophilic thiol group of cysteine, the amine group of lysine is less reactive, suggesting that enzymatic catalysis would be crucial to facilitate the reaction. The local protein environment, including the presence of acidic or basic residues, could also play a role in modulating the reactivity of the lysine and its recognition by a putative PAT.
Investigating the Role of Palmitoyl-CoA as an Acyl Donor
Palmitoyl-Coenzyme A (palmitoyl-CoA) is the activated form of palmitic acid and serves as the primary acyl donor for protein palmitoylation. frontiersin.orgnih.gov In the well-understood mechanism of S-palmitoylation by DHHC enzymes, the reaction proceeds via a two-step "ping-pong" mechanism. wikipedia.orgmdpi.com First, the enzyme undergoes auto-acylation, where the cysteine residue in the DHHC motif attacks the palmitoyl-CoA, forming a covalent enzyme-palmitoyl intermediate and releasing Coenzyme A. mdpi.com In the second step, the palmitoyl group is transferred from the enzyme to the cysteine residue of the substrate protein. nih.gov
It is highly probable that any direct enzymatic N6-palmitoylation of lysine would also utilize palmitoyl-CoA as the acyl donor. Palmitoyl-CoA is a high-energy thioester, making the transfer of the palmitoyl group to the lysine's amino group thermodynamically favorable, especially with enzymatic catalysis. nih.gov The cellular pool of palmitoyl-CoA is derived from either the diet or de novo fatty acid synthesis and is a key metabolic hub, linking cellular metabolism to protein modification. frontiersin.org
Non-Enzymatic and Chemical Formation Mechanisms of N6-Palmitoyl lysine
Beyond direct enzymatic catalysis, this compound can be formed through non-enzymatic chemical reactions, which may represent a significant pathway for its generation in vivo.
Mechanisms of Intramolecular S- to N-Palmitoyl Transfer
A prominent non-enzymatic mechanism for the formation of this compound is the intramolecular S- to N-palmitoyl transfer. nih.gov This process involves the migration of a palmitoyl group from a cysteine residue to a nearby lysine residue. nih.govdntb.gov.ua The reaction is thermodynamically driven by the formation of a more stable amide bond at the lysine from the less stable thioester bond at the cysteine. nih.gov
The transfer can occur when a palmitoylated cysteine is in close spatial proximity to a lysine residue within the same polypeptide chain. This proximity allows the lysine's ε-amino group to act as a nucleophile, attacking the carbonyl carbon of the thioester. This forms a transient, often cyclic, intermediate which then resolves into the N-palmitoylated lysine and a free cysteine thiol. nih.govresearchgate.net The efficiency of this intramolecular transfer is dependent on the flexibility of the peptide backbone and the distance between the donor cysteine and the acceptor lysine. While plausible, the formation of a large, entropically unfavored macrocyclic intermediate can make the extent of this intramolecular migration low in some systems. nih.gov
Studies using model peptides have demonstrated that palmitoyl migration can occur from a cysteine to either the peptide's N-terminus or a lysine side chain, with the N-terminus often being the preferred site due to its lower basicity. nih.govresearchgate.net This S-to-N acyl transfer is a well-recognized phenomenon in chemical biology and is utilized in synthetic strategies like native chemical ligation. nih.govresearchgate.netacs.org
Table 1: Comparison of S-palmitoylation and N-palmitoylation
| Feature | S-Palmitoylation (on Cysteine) | N6-Palmitoylation (on Lysine) |
| Bond Type | Thioester | Amide |
| Bond Stability | Labile, Reversible | Stable |
| Primary Catalytic Enzymes | DHHC Palmitoyl Acyltransferases (PATs) | Not definitively identified; may involve non-canonical activity of other enzymes or non-enzymatic transfer. |
| Primary Acyl Donor | Palmitoyl-CoA | Palmitoyl-CoA (for enzymatic) or S-Palmitoyl Cysteine (for transfer) |
| Reversibility | Readily reversible by Acyl-Protein Thioesterases (APTs) | Potentially reversible by certain sirtuins (e.g., SIRT2, SIRT6) |
Chemoenzymatic Synthesis of N-Acyl Amino Acid Derivatives
The synthesis of N-acyl amino acids, including this compound, can be achieved through various chemical and chemoenzymatic methods.
Chemical synthesis often provides a direct route. For example, N6-Palmitoyl-L-lysine can be synthesized by reacting L-lysine with succinimidyl palmitate in an aqueous solution containing triethylamine. In this method, the acylation preferentially occurs at the more nucleophilic side-chain amino group (N6) of lysine without the need to protect the α-amino group. google.com
Enzymatic and chemoenzymatic approaches offer greener alternatives to purely chemical synthesis. nih.gov Hydrolases, such as lipases and proteases, are commonly used in reverse hydrolysis or transesterification reactions to form amide bonds. nih.gov These enzymatic methods benefit from mild reaction conditions and high specificity. For instance, enzymes can be used to synthesize various N-acyl amino acid derivatives, although specific high-yield enzymatic synthesis of this compound is not extensively documented. rsc.org The general strategy involves the use of an activated fatty acid (like a fatty acid ester) and an amino acid in the presence of a suitable enzyme in a non-aqueous or low-water environment to shift the equilibrium towards synthesis. nih.gov
Solid-Phase Synthesis of Palmitoylated Peptides and Peptidomimetics
The chemical synthesis of peptides containing this compound is crucial for creating tools to study the biological impact of this modification. Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for this purpose, offering two primary strategies for incorporating the lipid moiety. uu.nlsemanticscholar.org
The first strategy involves a "building block" approach . Here, the N6-palmitoyl-L-lysine amino acid is prepared first and then incorporated into the growing peptide chain during standard SPPS. nih.gov A common method for preparing the building block involves reacting L-lysine with an activated form of palmitic acid, such as succinimidyl palmitate, in a solution with a base like triethylamine. This pre-modified amino acid must have its alpha-amino group protected, typically with a Fluorenylmethyloxycarbonyl (Fmoc) group, to allow for sequential addition in the peptide synthesizer. nih.gov
The second strategy is on-resin lipidation . In this method, the peptide is first assembled on the solid support using standard SPPS protocols. researchgate.net The lysine residue intended for palmitoylation is protected with an "orthogonal" protecting group. researchgate.netiris-biotech.de Orthogonal protecting groups are stable under the conditions used to remove the temporary Nα-Fmoc group (typically a base like piperidine) but can be removed selectively under different chemical conditions without cleaving the peptide from the resin or removing other side-chain protecting groups. iris-biotech.de Examples of such groups for the lysine side chain include Monomethoxytrityl (Mmt) or 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (Dde), which can be removed with dilute acid (e.g., 1% Trifluoroacetic acid - TFA) or hydrazine, respectively. iris-biotech.de Once the specific lysine's amino group is deprotected, palmitic acid is coupled to it directly on the resin using standard coupling reagents. uu.nl
Final cleavage of the full palmitoylated peptide from the resin and removal of any remaining side-chain protecting groups is typically achieved using a strong acid cocktail, such as 95% TFA. uu.nliris-biotech.de
Table 1: Strategies for Solid-Phase Synthesis of this compound Peptides
| Strategy | Description | Key Protecting Groups | Key Reagents & Conditions |
|---|---|---|---|
| Building Block Approach | N6-palmitoyl-L-lysine is synthesized first and then incorporated into the peptide chain during SPPS. nih.gov | Nα-Fmoc on the lysine building block; acid-labile groups (e.g., tBu) on other side chains. nih.govcreative-peptides.com | Building Block Synthesis: Succinimidyl palmitate, Triethylamine. SPPS: Standard coupling (e.g., DIC/HOBt), Fmoc removal (piperidine). uu.nl |
| On-Resin Lipidation | The peptide is synthesized first, followed by selective deprotection of the target lysine and subsequent palmitoylation on the solid support. researchgate.net | Nα-Fmoc for chain elongation; Orthogonal group (e.g., Mmt, Dde) for the target lysine side chain. iris-biotech.de | On-Resin Palmitoylation: Selective deprotection (e.g., 1% TFA for Mmt); Palmitic acid coupling (e.g., DIC/HOBt). uu.nliris-biotech.de |
Regulatory Enzymes and Mechanisms Governing N6-Palmitoylation Dynamics
Unlike the stable amide bond formed in N-terminal palmitoylation, lysine palmitoylation can be a dynamic and reversible process, governed by the balanced activities of "writer" enzymes that add the modification and "eraser" enzymes that remove it. nih.gov
Enzymatic Removal (Deacylation) of Lysine Palmitoylation
The primary enzymes responsible for removing long-chain fatty acyl groups from lysine residues are members of the sirtuin family of NAD+-dependent deacylases. nih.govmdpi.com
SIRT6 , a nuclear sirtuin, has been identified as a robust lysine "defatty-acylase." nih.gov Studies have shown that SIRT6 can efficiently hydrolyze myristoyl and palmitoyl groups from lysine residues on peptide substrates. mdpi.com The tumor suppressor function of SIRT6 is linked to this activity; for instance, the knockout of the Sirt6 gene leads to increased lysine fatty acylation of the oncoprotein R-Ras2, promoting its localization to the plasma membrane and activating pro-proliferative signaling pathways. nih.gov The catalytic activity of SIRT6 is dependent on its cofactor, NAD+. nih.gov
SIRT7 , another nuclear sirtuin, also exhibits lysine deacylase activity, with a preference for removing shorter chain acyl groups like propionyl and longer-chain myristoyl groups. mdpi.comresearchgate.net While it does show activity against palmitoyl groups, it is generally considered less efficient for this specific modification compared to SIRT6. mdpi.comresearchgate.net
The existence of these "eraser" enzymes highlights that lysine palmitoylation is a reversible modification used by cells to dynamically regulate protein function.
Table 2: Sirtuin Enzymes Involved in Lysine Depalmitoylation
| Enzyme | Cellular Location | Primary Acyl Group Preference | Role in Lysine Palmitoylation |
|---|---|---|---|
| SIRT6 | Nucleus nih.gov | Long-chain fatty acyl groups (Myristoyl, Palmitoyl) nih.govmdpi.com | Acts as a primary "eraser" or defatty-acylase, removing palmitate from lysine residues to regulate protein function (e.g., R-Ras2). nih.gov |
| SIRT7 | Nucleus mdpi.com | Depropionylation, Demyristoylation mdpi.comresearchgate.net | Shows some depalmitoylation activity, but is generally less efficient than SIRT6 for this modification. mdpi.com |
Crosstalk with Other Post-Translational Modifications
The function of N6-palmitoylation is often modulated by its interplay, or "crosstalk," with other PTMs on the same or nearby residues. This can create a complex regulatory code that fine-tunes a protein's activity, localization, and stability.
Crosstalk with Phosphorylation: A well-documented interaction occurs between palmitoylation and phosphorylation. nih.gov The two modifications can be mutually antagonistic. For example, the palmitoylation of a protein domain can anchor it to a cell membrane, sterically hindering the access of kinases to nearby phosphorylation sites. nih.gov Conversely, the addition of a negatively charged phosphate (B84403) group can repel a protein from the negatively charged inner leaflet of the plasma membrane, potentially inhibiting palmitoylation or promoting depalmitoylation. nih.gov A study on the kainate receptor subunit GluK2 demonstrated that agonist-induced depalmitoylation is a prerequisite for subsequent phosphorylation by Protein Kinase C (PKC). nih.gov
Crosstalk with SUMOylation: The interplay can extend to more than two modifications. In the case of the GluK2 receptor, PKC-mediated phosphorylation, which is enabled by depalmitoylation, then promotes the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a nearby lysine. nih.gov This sequence of events—depalmitoylation → phosphorylation → SUMOylation—triggers the internalization of the receptor from the cell surface, thereby regulating synaptic activity. nih.gov
Crosstalk with Ubiquitination: Ubiquitination, the attachment of ubiquitin to a lysine residue, is a canonical signal for protein degradation by the proteasome. biorxiv.orgyoutube.com There is an established interplay between lysine acetylation and ubiquitination, where the acetylation of a lysine residue can trigger its recognition by an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation. biorxiv.org While less directly studied for palmitoylation, a similar mechanism is plausible. The acylation state of a lysine could influence whether it becomes a target for an E3 ligase, thus creating a switch that controls the protein's stability and turnover. biorxiv.orgnih.gov
Table 3: Crosstalk Between this compound and Other PTMs
| Interacting PTM | Mechanism of Crosstalk | Functional Outcome | Example Protein |
|---|---|---|---|
| Phosphorylation | Can be mutually exclusive; depalmitoylation can expose sites for kinases, while phosphorylation can inhibit membrane association required for palmitoylation. nih.gov | Fine-tuning of protein localization and signaling activity. nih.gov | GluK2, Synapsin1 nih.govnih.gov |
| SUMOylation | Can be sequential; depalmitoylation and subsequent phosphorylation can trigger SUMO attachment. nih.gov | Regulation of receptor trafficking and endocytosis. nih.gov | GluK2 nih.gov |
| Ubiquitination | The acylation state of a lysine may regulate its accessibility to E3 ubiquitin ligases, influencing protein stability. biorxiv.orgnih.gov | Control of protein degradation and cellular homeostasis. biorxiv.org | PRMT1 (by analogy from acetylation) biorxiv.org |
Molecular and Cellular Functions of N6 Palmitoyl Lysine
Role in Protein Localization and Membrane Interactions
The addition of the hydrophobic palmitoyl (B13399708) chain to a lysine (B10760008) residue enhances a protein's affinity for cellular membranes. ontosight.ai This increased lipophilicity is a primary driver for directing proteins to specific membrane compartments within the cell. frontiersin.orgresearchgate.net
Influence on Protein Hydrophobicity and Membrane Affinity
The covalent attachment of the palmitoyl group to the epsilon-amino group of lysine introduces a significant hydrophobic moiety to the protein. ontosight.ai This contrasts with the hydrophilic nature of an unmodified lysine residue. This increased hydrophobicity facilitates the partitioning of the modified protein into the lipid bilayer of cellular membranes. frontiersin.org The strength of this membrane interaction can be influenced by other factors, such as the presence of nearby basic residues that can interact electrostatically with negatively charged phospholipids (B1166683) in the membrane. mdpi.comlife-science-alliance.org
Regulation of Subcellular Distribution and Trafficking Pathways
N6-Palmitoylation serves as a signal that regulates the subcellular distribution and trafficking of proteins. By increasing membrane affinity, this modification can target proteins to specific organelles or membrane domains. For instance, lysine fatty acylation, including palmitoylation, has been shown to increase the plasma membrane localization of proteins like R-Ras2, K-Ras4a, and RalB. frontiersin.orgresearchgate.net This membrane association is crucial for the proper function of these proteins in signaling pathways. Studies on the Surfactant Protein C (SP-C) precursor have indicated that juxtamembrane lysine residues can influence palmitoylation levels by affecting protein transport to the Golgi compartment, implying a link between lysine residues and trafficking before palmitoylation occurs. atsjournals.orgatsjournals.org
Modulation of Protein-Protein and Protein-Lipid Interactions
Beyond membrane localization, N6-palmitoylation can directly or indirectly influence how proteins interact with other proteins and with the lipid environment of the membrane. ontosight.ai
N6-Palmitoylation-Mediated Protein Complex Formation
The membrane localization driven by N6-palmitoylation can facilitate the formation of protein complexes at specific cellular sites. By anchoring a protein to a membrane, it is brought into proximity with other membrane-associated or membrane-targeted proteins, enabling interactions necessary for signaling or other cellular processes. For example, the KFA (lysine fatty acylation) on R-Ras2 increases its plasma membrane localization, which in turn promotes its interaction with PI3K. frontiersin.orgresearchgate.net Similarly, KFA on RalB directs it to the plasma membrane to interact with Sec5 and Exo84. researchgate.net While these examples describe the effect of lysine fatty acylation generally, palmitoylation is a common form of this modification on lysine. frontiersin.org
Impact on Lipid Bilayer Organization and Membrane Microdomains
The presence of palmitoylated proteins can potentially influence the organization of the lipid bilayer itself. The insertion of the hydrophobic palmitoyl chain into the membrane can affect membrane fluidity and the formation of specific lipid microdomains, such as lipid rafts. While direct, detailed research findings specifically on how N6-Palmitoyl lysine modification on a protein impacts lipid bilayer organization were not extensively detailed in the search results, the general principle of protein lipidation influencing membrane structure and microdomains is established in the context of protein-lipid interactions. mdpi.comnih.gov Studies on Gα proteins, which can be palmitoylated, highlight how lipid anchors modulate their interaction with different membrane lipids. mdpi.com
Regulation of Protein Function and Enzyme Activity
N6-Palmitoylation can regulate protein function through various mechanisms, including altering localization, influencing interactions with binding partners, and in some cases, directly impacting enzymatic activity. ontosight.ai
While the primary impact of N6-palmitoylation discussed in the search results relates to membrane targeting and subsequent downstream signaling events (as seen with Ras and Ral proteins), the modification can also directly affect protein conformation or the accessibility of active sites, thereby modulating enzyme activity. However, specific detailed research findings demonstrating a direct regulatory effect of this compound modification on the catalytic activity of an enzyme were not prominently featured in the provided search snippets, unlike discussions on other modifications or the effect of palmitoyl-CoA as an inhibitor. bmbreports.org The biological outcome of lysine fatty acylation is highly dependent on the molecular context of the modified protein. researchgate.net
Summary of Research Findings on Selected Lysine Palmitoylated Proteins
| Protein | Organism | Lysine Site(s) | Observed Effect of Palmitoylation | Relevant Source |
| R-Ras2 | Mouse | KFA sites (specifics not detailed in snippet) | Increased plasma membrane localization, increased PI3K interaction, increased AKT signaling, increased cell proliferation. | frontiersin.orgresearchgate.net |
| K-Ras4a | Human | KFA sites (specifics not detailed in snippet) | Preferential localization at the plasma membrane. | frontiersin.orgresearchgate.net |
| RalB | KFA sites (specifics not detailed in snippet) | Directs to the plasma membrane, promotes interaction with Sec5 and Exo84, promotes cell migration. | researchgate.net | |
| SP-C precursor | Human | Lysine 11 (tripalmitoylated isoform) | Palmitoyl chain linked to epsilon-amino group. atsjournals.org | atsjournals.org |
Note: KFA refers to Lysine Fatty Acylation, which includes palmitoylation.
Direct Allosteric and Conformational Modulation
While extensive direct evidence specifically detailing how free this compound allosterically or conformationally modulates proteins is limited in the provided search results, the broader context of protein palmitoylation offers insights. Protein palmitoylation, including N-palmitoylation on lysine residues within proteins, can significantly alter protein conformation and promote interactions with membranes nih.govfrontiersin.org. This altered localization and conformation can indirectly influence protein-protein interactions and enzymatic activity, which are forms of modulation. For example, palmitoylation is essential for the dual leucine-zipper kinase (DLK) to bind its downstream targets, MKK4 and MKK7, and is critical for DLK's kinase activity, demonstrating a direct link between palmitoylation and the modulation of protein interactions and function pnas.orgpnas.org. While these examples refer to palmitoylation of a cysteine residue within a protein, they illustrate the principle by which lipid modification can impact protein conformation and interaction sites.
Control of Protein Stability and Degradation
Palmitoylation can influence protein stability. Loss of palmitoylation can lead to protein aggregation and subsequent proteolytic degradation nih.gov. Studies on the protein Progressive Rod-Cone Degeneration (PRCD) showed that palmitoylation is crucial for its stability, and in the absence of this modification, PRCD undergoes rapid proteasome degradation nih.gov. This suggests that the presence of a palmitoyl group, whether on a free lysine or a lysine residue within a protein, can contribute to the structural integrity and lifespan of the modified entity or the protein it is part of.
Involvement in Cellular Signaling Pathways
This compound and related palmitoylated peptides have been implicated in influencing cellular signaling pathways, primarily through their interaction with cell membranes and subsequent effects on protein localization and interaction. ontosight.ai
Integration into Signal Transduction Cascades
Palmitoylation plays a significant role in signal transduction cascades by affecting protein membrane association, localization, and interactions ontosight.ainih.govfrontiersin.orgijbs.com. Many signaling proteins, including receptors, enzymes, and kinases, are palmitoylated, and this modification is essential for their proper function in pathways ijbs.com. For instance, palmitoylation of Toll-like receptor 2 (TLR2) targets it to the plasma membrane, where it interacts with MyD88, a key regulator of NF-κB and p38-MAPK signaling pathways frontiersin.org. While these examples refer to S-palmitoylation, they highlight the general mechanism by which lipid modification, such as palmitoylation, integrates proteins into membrane-associated signaling platforms. The lipophilic nature of this compound suggests a similar potential for influencing membrane-centric signaling events ontosight.ai.
Specific Modulatory Effects on Key Signaling Components (e.g., MAPK Pathway Activation)
Research indicates that palmitoylated lysine can have specific modulatory effects on signaling pathways. For example, a study using a peptide modified with palmitoylated lysine demonstrated activation of the MAPK signaling pathway and induction of cytoplasmic calcium release, independently of its intended target (PP1) nih.gov. This suggests that the palmitoylated lysine modification itself can influence signaling components, potentially by altering membrane dynamics or facilitating interactions with signaling molecules at the membrane. Palmitoylation of DLK, a MAP3K, is essential for its kinase activity and its ability to activate the JNK pathway, a component of the MAPK cascade pnas.orgpnas.org. This further supports the role of palmitoylation in modulating MAPK signaling.
Functional Roles in Specific Biological Processes
The involvement of this compound and related structures in cellular signaling and membrane interactions points to functional roles in various biological processes.
Extracellular Matrix Remodeling and Cellular Adhesion
The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling and plays a crucial role in cellular adhesion preprints.org. Cellular adhesion to the ECM is primarily mediated by integrins, which are transmembrane receptors that link the ECM to the actin cytoskeleton and transmit signals into the cell mdpi.com. While this compound itself is not a direct structural component of the ECM, palmitoylated peptides, such as palmitoyl oligopeptide (Pal-GHK), have been shown to influence processes related to ECM remodeling and cellular adhesion cir-safety.orgmdpi.com. Palmitoyl oligopeptide has been reported to stimulate the synthesis of extracellular matrix components like syndecan and heparin sulfate (B86663) glycoprotein (B1211001) and is associated with keratinocyte anchoring cir-safety.org. This suggests that this compound, as a component of such peptides or through similar mechanisms involving membrane interactions, could indirectly influence ECM remodeling and cellular adhesion by modulating signaling pathways or protein interactions involved in these processes.
Modulation of Cell Growth and Differentiation
The addition of a palmitoyl group increases the lipophilicity of lysine, which can affect its interactions within biological systems, including potential influence on membrane association and protein-protein interactions. ontosight.ai CoA-dependent peptidyl-lysine N6-palmitoyltransferase activity is the enzymatic process responsible for attaching palmitoyl groups to lysine residues, and its biological significance includes roles in signal transduction and the regulation of enzyme activity, processes intrinsically linked to cell growth and differentiation control. ontosight.ai
Nε-Palmitoyl-L-lysine, a synonym for this compound, has been reported for use in biotechnology as a supplement in cell culture. In this context, it is indicated to promote cell growth and viability, particularly in the production of monoclonal antibodies and other biopharmaceuticals. chemimpex.com This application suggests that the compound can provide a beneficial environment for cellular proliferation and survival under in vitro conditions. Furthermore, its ability to modulate cellular processes is considered to open avenues for research in therapeutic applications, including areas like anti-aging and skin repair, which involve regulating cell behavior. chemimpex.com
While general palmitoylation is understood to affect protein localization, stability, and function, thereby influencing cellular signaling and behavior ontosight.ai, detailed research findings and specific data tables demonstrating the direct impact of this compound as a standalone compound on the modulation of distinct cell growth phases or differentiation pathways were not extensively available in the consulted literature. Studies often focus on protein palmitoylation or the effects of other palmitoylated peptides and lipopeptides on various cell lines, including those related to immune responses or cytotoxicity aai.orgiiitd.edu.inacs.org, or the use of poly-lysine polymers as cell culture coatings to enhance adhesion and growth biomat.itgbo.comrndsystems.com. The precise molecular mechanisms by which exogenous this compound might influence intracellular signaling cascades or epigenetic modifications that govern cell fate decisions, such as differentiation, require further dedicated investigation.
Due to the limited availability of detailed research findings specifically focused on the direct modulation of cell growth and differentiation by this compound as a discrete chemical entity in the provided sources, a data table illustrating specific effects on cell growth rates or differentiation markers cannot be generated based solely on this information.
Advanced Methodologies for Identification and Quantitative Analysis of N6 Palmitoylation
Mass Spectrometry-Based Proteomics for Global N6-Palmitoylation Profiling
Mass spectrometry (MS) is a powerful tool for the identification and characterization of protein post-translational modifications, including lipidation. Direct detection and quantification of protein/peptide palmitoylation by MS can be challenging due to potential palmitoyl (B13399708) loss during sample preparation and tandem MS analysis, as well as the significant difference in hydrophobicity between palmitoylated and unmodified peptides. nih.govfigshare.comresearchgate.netacs.org Despite these challenges, MS-based proteomics is fundamental for profiling protein palmitoylation on a large scale.
LC-MS/MS Strategies for Palmitoylated Peptide Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the identification of modified peptides. In the context of palmitoylation, LC-MS/MS allows for the separation of peptides based on their chromatographic properties before fragmentation and mass analysis. This is particularly important for palmitoylated peptides due to their increased hydrophobicity compared to their unmodified counterparts. nih.govfigshare.comresearchgate.net Tandem MS analysis is used to fragment the peptides and generate mass spectra that can be used to determine the amino acid sequence and identify the site of modification. While collision-induced dissociation (CID) can lead to facile palmitoyl loss, electron transfer dissociation (ETD) has been shown to largely preserve the palmitoyl group, making it an ideal fragmentation method for palmitoyl peptide analysis and accurate site determination. nih.govfigshare.comacs.org Reversed-phase HPLC can separate isomeric palmitoyl peptides, and subsequent tandem MS can localize the palmitoylation site. nih.gov
MALDI-TOF MS for N6-Palmitoyl Lysine (B10760008) Residue Analysis
Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) MS and MALDI-TOF/TOF instruments can also be used for the identification of palmitoyl peptides, particularly in discovery-based studies. nih.govbu.edu MALDI-TOF MS provides mass spectra of intact peptides, and the presence of a palmitoyl modification results in a characteristic mass increase (238.23 Da for a palmitoyl group). nih.gov While MALDI-TOF MS can indicate the presence of palmitoylation on a peptide, it typically does not provide detailed fragmentation information for precise site localization within the peptide sequence. Tandem MS capabilities in MALDI-TOF/TOF instruments allow for some fragmentation and can aid in site determination, although challenges with palmitoyl loss during fragmentation still exist. nih.gov
Optimization of Sample Preparation for N-Palmitoyl Stability in MS Analysis
Sample preparation is a critical step in the analysis of protein palmitoylation by mass spectrometry, as the stability of the palmitoyl modification can be affected by various conditions. Studies have shown that standard trypsin digestion protocols using dithiothreitol (B142953) (DTT) in ammonium (B1175870) bicarbonate buffer can result in significant palmitoyl losses. nih.govfigshare.comresearchgate.netacs.org It is recommended that sample preparation be performed in neutral buffers, such as Tris buffer, with reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), under which conditions palmitoylation is largely preserved. nih.govfigshare.comresearchgate.netacs.org The addition of MS-compatible detergents like RapiGest has also been shown to inhibit intermolecular S- to N-palmitoyl migration, thioester hydrolysis, and DTT-induced thioester cleavage, further improving palmitoyl stability during sample preparation. nih.gov Gas-phase transfer of the palmitoyl group, particularly from cysteine to the peptide N-terminus during CID, can occur and lead to false identification of N-palmitoylation, highlighting the need for careful interpretation of tandem mass spectra. nih.gov
Chemical Proteomics Approaches Utilizing Lipid Probes
Chemical proteomics offers powerful strategies for studying protein lipidation by employing chemical probes that can tag modified proteins, enabling their enrichment and subsequent identification by mass spectrometry. nih.govportlandpress.comspringernature.com These approaches are particularly useful for the global profiling of palmitoylated proteins and studying the dynamics of this modification. creative-proteomics.comnih.gov
Metabolic Labeling with Alkyne- and Azide-Tagged Palmitate Analogs
Metabolic labeling involves the introduction of synthetic fatty acid analogs containing bioorthogonal functional groups, such as alkyne or azide (B81097) tags, into cells. creative-proteomics.comumich.eduresearchgate.netfrontiersin.orgjove.comresearchgate.netmdpi.com These analogs, such as 15-hexadecynoic acid (an alkyne-tagged palmitate analog) or 17-octadecynoic acid (17-ODYA), are incorporated into proteins by the cellular palmitoylation machinery. umich.eduresearchgate.netjove.comresearchgate.netmdpi.comacs.org The alkyne or azide tag serves as a handle for subsequent detection and enrichment using click chemistry. creative-proteomics.comumich.eduresearchgate.netjove.comresearchgate.netmdpi.com This metabolic labeling approach allows for the study of dynamic palmitoylation and turnover rates. researchgate.netfrontiersin.orgmdpi.com Different alkyne-modified fatty acids of varying chain lengths can also be used to investigate the substrate specificity of palmitoyl acyltransferases. mdpi.com
Application of Click Chemistry for Affinity Purification of N6-Palmitoylated Proteins
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction used to conjugate azide- or alkyne-tagged biomolecules with reporter molecules containing the complementary functional group. creative-proteomics.comumich.eduresearchgate.netjove.comresearchgate.netmdpi.com In the context of N6-palmitoylation analysis, after metabolic labeling with alkyne- or azide-tagged palmitate analogs, click chemistry is used to attach an affinity tag, such as biotin-azide or biotin-alkyne, to the tagged proteins. creative-proteomics.comumich.edufrontiersin.orgjove.comresearchgate.netmdpi.com Biotinylated proteins can then be enriched using streptavidin-coated beads. creative-proteomics.comnih.govumich.edujove.comresearchgate.netpnas.orgbiorxiv.orgashpublications.orgoup.com The enriched proteins or peptides are subsequently analyzed by mass spectrometry (typically LC-MS/MS) for identification and site localization. creative-proteomics.comumich.edujove.combiorxiv.orgashpublications.orgoup.comarvojournals.org This combination of metabolic labeling and click chemistry-mediated affinity purification is a powerful approach for the global profiling and identification of palmitoylated proteins. creative-proteomics.comnih.govfrontiersin.orgoup.comarvojournals.org
Enrichment Techniques for N6-Palmitoylated Peptides and Proteins
Enrichment strategies are critical for studying protein lipidation due to its often low stoichiometry and the challenges associated with the hydrophobicity of lipidated species oup.comnih.gov. These techniques selectively isolate palmitoylated proteins or peptides from the bulk proteome, making them amenable to downstream analysis.
Acyl-Biotin Exchange (ABE) Method Adaptations for Irreversible N-Palmitoylation
The Acyl-Biotin Exchange (ABE) method is a widely used technique for the enrichment and identification of palmitoylated proteins creative-proteomics.comfrontiersin.orgnih.govnih.govjove.com. The standard ABE protocol is primarily designed for the detection of S-palmitoylation, which involves a reversible thioester linkage between palmitate and a cysteine residue. This method relies on blocking free thiols, cleaving the labile thioester bond with hydroxylamine (B1172632), and then labeling the newly exposed cysteine thiols with a biotinylated reagent for affinity purification creative-proteomics.comnih.govjove.comfrontiersin.org.
However, N-palmitoylation on lysine involves a stable amide bond, which is resistant to hydroxylamine cleavage under the conditions typically used for S-palmitoylation frontiersin.org. Therefore, the standard ABE method is not directly applicable for enriching N6-palmitoylated proteins based on the cleavage-and-labeling principle used for S-palmitoylation.
Adaptations or alternative chemical strategies are necessary to target the irreversible amide linkage of N-palmitoylation on lysine. While the provided search results primarily discuss ABE in the context of S-palmitoylation, research into identifying and enriching N-acylation on lysine may involve different chemical approaches. For instance, methods utilizing bioorthogonal chemistry with alkyne- or azide-tagged fatty acid analogs can metabolically label various lipid modifications, including N-acylation oup.comnih.govspringernature.comportlandpress.com. Subsequent click chemistry can then attach a biotin (B1667282) handle for enrichment, regardless of the lability of the lipid-protein bond oup.comnih.govspringernature.comportlandpress.com. This approach allows for the capture of both reversible and irreversible acylations.
Other Affinity-Based Enrichment Strategies for Lipidated Species
Beyond adaptations of exchange-based methods, other affinity-based strategies are employed to enrich lipidated proteins or peptides. These often leverage chemical probes or antibodies.
Metabolic labeling with clickable fatty acid analogs, such as alkynylated palmitic acid (e.g., 17-octadecynoic acid or 17-ODYA), is a powerful technique oup.comfrontiersin.orgspringernature.com. Cells incorporate these modified fatty acids into lipidated proteins. Subsequently, a bioorthogonal reaction (click chemistry) is used to attach an affinity tag, such as biotin, to the alkyne or azide handle on the labeled proteins oup.comnih.govspringernature.comportlandpress.com. These biotinylated proteins can then be enriched using streptavidin-coated beads oup.comfrontiersin.orgnih.gov. This method is versatile and can capture various types of fatty acylations, including N-palmitoylation on lysine, as it does not rely on the lability of the lipid-protein bond nih.gov. The enriched proteins are then typically analyzed by mass spectrometry to identify the specific lipidated proteins and sites oup.comnih.govspringernature.com.
Another approach, though less commonly applied specifically for N6-palmitoylation compared to other modifications like acetylation, involves the use of antibodies that specifically recognize the lipidated form of a protein or a general antibody recognizing the fatty acyl-lysine modification if available nih.govasm.org. While pan-lysine acetylation antibodies are widely used asm.orgfrontiersin.org, the development and application of specific antibodies for N6-palmitoyl lysine may be more limited.
Subcellular fractionation can also serve as an initial enrichment step for lipidated proteins, as many are targeted to cellular membranes due to their increased hydrophobicity oup.com. Isolating membrane fractions can concentrate lipidated proteins before further specific enrichment.
Quantitative Analysis of this compound Modifications
Quantitative analysis is essential to determine the extent of N6-palmitoylation, compare modification levels under different biological conditions, and assess the stoichiometry of modification at specific sites. Mass spectrometry-based proteomics is the primary tool for this purpose.
Absolute and Relative Quantification in Proteomic and Metabolomic Studies
Quantitative proteomics allows for both relative and, in some cases, absolute quantification of protein modifications. For N6-palmitoylation, mass spectrometry can be used to quantify the abundance of palmitoylated peptides relative to their unmodified counterparts or to compare the levels of palmitoylation of a specific peptide across different samples.
Relative quantification techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT), or isobaric tags for relative and absolute quantification (iTRAQ), are widely applied in proteomic studies springernature.comportlandpress.comacs.orgnih.gov. In a SILAC-based approach, cells from different conditions are grown in media containing different isotopic forms of amino acids (e.g., light, medium, or heavy lysine) acs.orgnih.gov. After combining the samples, lipidated proteins or peptides are enriched, and mass spectrometry is used to measure the ratios of the isotopically labeled peptides, providing relative quantification of the palmitoylation levels acs.orgnih.gov. This allows for the comparison of palmitoylation dynamics or changes in response to stimuli nih.gov.
Label-free quantitative proteomics is another approach that measures peptide abundance based on parameters like peptide peak intensity or spectral counting in mass spectrometry data springernature.com. While simpler to implement, it can be more susceptible to sample-to-sample variability.
Absolute quantification, which aims to determine the exact number of modified protein molecules or the stoichiometry of modification at a specific site, is more challenging. It often involves the use of synthetic peptides with known concentrations as internal standards in mass spectrometry analysis nih.gov. For N6-palmitoylation, this would involve synthesizing a known amount of the this compound-containing peptide of interest. Determining the stoichiometry of N6-palmitoylation at a specific lysine residue requires quantifying both the modified and unmodified forms of the peptide. Methods involving the detection of diagnostic fragment ions in MS/MS spectra can also be adapted for quantification of modified residues nih.gov.
While mass spectrometry is dominant in proteomic studies of protein lipidation, metabolomic studies might involve quantifying the levels of free fatty acids or acyl-CoA species, which are precursors for lipidation rsc.org. However, directly quantifying this compound as a free amino acid in a metabolomic context, distinct from its incorporation into proteins, would require specific analytical methods.
Chromatographic (e.g., HPLC-HRMS) and Spectrophotometric Methods for Acylated Amino Acid Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are powerful tools for the separation, identification, and quantification of modified amino acids and peptides mdpi.comnih.govmdpi.com. HPLC-HRMS can be used to analyze enriched palmitoylated peptides generated from proteolytic digestion of proteins. The separation power of HPLC helps to resolve complex peptide mixtures, while HRMS provides accurate mass measurements for identification and quantification nih.govnih.gov.
For the specific quantification of this compound, HPLC-HRMS could potentially be used to analyze hydrolyzed protein samples, although the amide bond is stable under typical acid hydrolysis conditions used for amino acid analysis. A method involving enzymatic digestion to produce peptides containing the this compound modification, followed by HPLC-HRMS analysis, is more likely for site-specific quantification. Research has shown the use of HPLC-HRMS for the analysis and quantification of N-acyl-linked amino acids, often after derivatization to enhance detection mdpi.comresearchgate.net.
Spectrophotometric methods, while generally less sensitive and specific than mass spectrometry for the analysis of complex biological samples, can be used for the quantification of certain functional groups or molecules after chemical reactions that produce a colored or fluorescent product cdnsciencepub.comnih.govmdpi.com. For fatty acids or acylated compounds, spectrophotometric assays might involve converting the fatty acid portion into a detectable derivative. For example, some methods for detecting free fatty acids involve converting them to fatty hydroxamic acids, which can then form colored complexes with metal ions for spectrophotometric determination mdpi.com. However, directly applying spectrophotometric methods for the specific quantification of this compound within a complex biological matrix without extensive purification and specific derivatization is challenging. Spectrophotometric detection is sometimes used in conjunction with chromatographic separation, particularly after derivatization to introduce a chromophore mdpi.comresearchgate.net.
Research on the synthesis of Nε-palmitoyl-L-lysine has utilized methods like FT-IR spectrophotometry for product analysis, demonstrating the application of spectrophotometric techniques in the characterization of this compound researchgate.net. Colorimetric determination of amino acids using ninhydrin (B49086) is a standard spectrophotometric method, but it detects free amino groups and would not directly quantify the acylated form of lysine cdnsciencepub.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 100425 |
| Palmitic acid | 985 |
| Lysine | 866 |
| Hydroxylamine | 789 |
| Biotin | 3030357 |
| Streptavidin | 173146 |
| N-ethylmaleimide (NEM) | 4479 |
| 17-Octadecynoic acid (17-ODYA) | 5311236 |
| TCEP | 162371 |
| N-hydroxysuccinimide (NHS) | 1077 |
| Acetic anhydride | 8077 |
| Ninhydrin | 10231 |
| Hydroxylamine hydrochloride | 3085381 |
| Vanadium(V) | 139048 |
| 2,4'-dibromoacetophenone | 10317 |
| Palmitoyl-CoA | 5794 |
| Coenzyme A | 3679 |
| Methanol | 887 |
| Urea | 1172 |
| SDS | 3423265 |
| Dithiothreitol (DTT) | 446094 |
| Triethylamine | 7905 |
| Benzyl chlorocarbonate | 7474 |
| Acyl-CoA | 644333 |
| Acyl phosphate (B84403) | 11240 |
| Acetyl coenzyme A | 644334 |
| Acetic acid | 612 |
| Sodium butyrate | 3036102 |
| Deuteriochloroform | 6325 |
| Hexane | 8058 |
| 2-Propanol | 3221 |
| Calcium oxide | 14777 |
| Sodium hydroxide | 14797 |
| Hydrochloric acid | 313 |
| Sodium acetate | 8819 |
| Trifluoroacetic acid (TFA) | 6422 |
| Formic acid | 284 |
| Acetonitrile | 6344 |
| Ammonium bicarbonate | 10481 |
| Ammonium acetate | 5174 |
| Ammonium formate | 5123 |
| Leucine | 6109 |
| Arginine | 6322 |
| Valine | 14585 |
| Glycine (B1666218) | 750 |
| Alanine | 338 |
| Serine | 5950 |
| Threonine | 6303 |
| Glutamic acid | 3303 |
| Aspartic acid | 439 |
| Phenylalanine | 614 |
| Tyrosine | 14574 |
| Tryptophan | 6305 |
| Histidine | 695 |
| Proline | 145742 |
| Methionine | 10968 |
| Cysteine | 588 |
| Glutamine | 5961 |
| Asparagine | 6036 |
| Glutathione | 124883 |
| Adenosine triphosphate (ATP) | 5957 |
| Guanosine triphosphate (GTP) | 5963 |
| Cytidine triphosphate (CTP) | 6085 |
| Uridine triphosphate (UTP) | 6179 |
| Deoxyadenosine triphosphate (dATP) | 6093 |
| Deoxyguanosine triphosphate (dGTP) | 6091 |
| Deoxycytidine triphosphate (dCTP) | 6089 |
| Deoxythymidine triphosphate (dTTP) | 6106 |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) | 5813 |
| Nicotinamide adenine dinucleotide phosphate (NADP+) | 16683 |
| Flavine adenine dinucleotide (FAD) | 64390 |
| Flavine mononucleotide (FMN) | 6178 |
| S-Adenosyl methionine (SAM) | 3475 |
| S-Adenosyl homocysteine (SAH) | 6112 |
| Phosphorylcholine | 5282200 |
| Glycerophosphocholine | 123975 |
| Phosphatidylcholine | 40763 |
| Phosphatidylethanolamine (B1630911) | 40768 |
| Phosphatidylserine | 40773 |
| Phosphatidylinositol | 40777 |
| Phosphatidic acid | 40782 |
| Lysophosphatidylcholine | 40935 |
| Lysophosphatidylethanolamine | 40938 |
| Lysophosphatidylserine | 40941 |
| Lysophosphatidylinositol | 40944 |
| Lysophosphatidic acid | 40947 |
| Cholesterol | 5997 |
| Ergosterol | 8354 |
| Lanosterol | 26141 |
| Isopentenyl pyrophosphate (IPP) | 12340 |
| Dimethylallyl pyrophosphate (DMAPP) | 5282191 |
| Geranyl pyrophosphate (GPP) | 163198 |
| Farnesyl pyrophosphate (FPP) | 5281703 |
| Geranylgeranyl pyrophosphate (GGPP) | 5282201 |
| Dolichol phosphate | 183931 |
| Undecaprenyl phosphate | 25164835 |
| Glucose | 5796 |
| Fructose | 27518 |
| Galactose | 6036 |
| Mannose | 6999 |
| N-Acetylglucosamine | 3075 |
| N-Acetylgalactosamine | 15174 |
| N-Acetylneuraminic acid | 439197 |
| Glucuronic acid | 3120 |
| Iduronic acid | 643703 |
| Xylose | 6997 |
| Arabinose | 7515 |
| Ribose | 613 |
| Deoxyribose | 135187 |
| Fucose | 6034 |
| Rhamnose | 439318 |
| Heparan sulfate (B86663) | 9050-30-0 |
| Chondroitin sulfate | 9007-28-7 |
| Dermatan sulfate | 9057-22-1 |
| Keratan sulfate | 9056-36-4 |
| Hyaluronic acid | 9004-61-9 |
| GPI anchor | 124013 |
| Lipoic acid | 838 |
| Lipid-derived electrophiles (LDEs) | N/A |
| Malondialdehyde (MDA) | 8074 |
| 4-Hydroxynonenal (4-HNE) | 5281118 |
| Acrolein | 7845 |
| Methylglyoxal | 880 |
| Glyoxal | 691 |
| Carboxymethyl lysine (CML) | 123904 |
| Carboxyethyl lysine (CEL) | 123905 |
| Furosine | 445639 |
| Pyrraline | 102366 |
| Pentosidine | 6437090 |
| Arginine pyrimidine | 6437091 |
| Lysine-arginine cross-link | N/A |
| Histidine-lysine cross-link | N/A |
| Protein | N/A |
| Peptide | N/A |
| Amino acid | N/A |
| Enzyme | N/A |
| Antibody | N/A |
| DNA | N/A |
| RNA | N/A |
| ATP synthase | N/A |
| Cytochrome c oxidase | N/A |
| NADH dehydrogenase | N/A |
| Succinate dehydrogenase | N/A |
| ATP/ADP translocase | N/A |
| Creatine kinase | N/A |
| Hexokinase | N/A |
| Phosphofructokinase | N/A |
| Pyruvate kinase | N/A |
| Lactate dehydrogenase | N/A |
| Glucose-6-phosphate dehydrogenase | N/A |
| 6-Phosphogluconate dehydrogenase | N/A |
| Glutathione reductase | N/A |
| Glutathione peroxidase | N/A |
| Superoxide dismutase | N/A |
| Catalase | N/A |
| Nitric oxide synthase | N/A |
| Arginase | N/A |
| Ornithine decarboxylase | N/A |
| S-Adenosylmethionine decarboxylase | N/A |
| Spermidine synthase | N/A |
| Spermine synthase | N/A |
| Transglutaminase | N/A |
| Protein kinase C | N/A |
| Protein kinase A | N/A |
| Protein kinase G | N/A |
| Tyrosine kinase | N/A |
| Serine/threonine kinase | N/A |
| Lipid kinase | N/A |
| Phosphoinositide 3-kinase | N/A |
| Phospholipase A2 | N/A |
| Phospholipase C | N/A |
| Phospholipase D | N/A |
| Sphingomyelinase | N/A |
| Ceramidase | N/A |
| Glucosylceramidase | N/A |
| Galactosylceramidase | N/A |
| Sulfatidase | N/A |
| Arylsulfatase A | N/A |
| Arylsulfatase B | N/A |
| Iduronate sulfatase | N/A |
| Heparan sulfamidase | N/A |
| Alpha-L-iduronidase | N/A |
| Beta-galactosidase | N/A |
| Beta-hexosaminidase | N/A |
| Alpha-mannosidase | N/A |
| Beta-mannosidase | N/A |
| Alpha-fucosidase | N/A |
| Alpha-N-acetylgalactosaminidase | N/A |
| Alpha-N-acetylglucosaminidase | N/A |
| Beta-glucuronidase | N/A |
| Hyaluronidase | N/A |
| Neuraminidase | N/A |
| Acetylcholinesterase | N/A |
| Butyrylcholinesterase | N/A |
| Carboxylesterase | N/A |
| Paraoxonase | N/A |
| Arylesterase | N/A |
| Phosphatase | N/A |
| Kinase | N/A |
| Transferase | N/A |
| Hydrolase | N/A |
| Lyase | N/A |
| Isomerase | N/A |
| Ligase | N/A |
| Oxidase | N/A |
| Reductase | N/A |
| Dehydrogenase | N/A |
| Synthase | N/A |
| Synthetase | N/A |
| Channel | N/A |
| Receptor | N/A |
| Transporter | N/A |
| Pump | N/A |
| Motor protein | N/A |
| Structural protein | N/A |
| Scaffold protein | N/A |
| Adaptor protein | N/A |
| Chaperone | N/A |
| Ubiquitin ligase | N/A |
| Deubiquitinase | N/A |
| SUMO ligase | N/A |
| DeSUMOylase | N/A |
| NEDD8 ligase | N/A |
| DeNEDDylase | N/A |
| ISG15 ligase | N/A |
| DeISGylase | N/A |
| ATG protein | N/A |
| Autophagy receptor | N/A |
| SNARE protein | N/A |
| Rab protein | N/A |
| Arf protein | N/A |
| Rho protein | N/A |
| Ras protein | N/A |
| G protein coupled receptor (GPCR) | N/A |
| Receptor tyrosine kinase (RTK) | N/A |
| Nuclear receptor | N/A |
| Transcription factor | N/A |
| Coactivator | N/A |
| Corepressor | N/A |
| Chromatin remodeling complex | N/A |
| Histone | N/A |
| DNA polymerase | N/A |
| RNA polymerase | N/A |
| Ribosome | N/A |
| Proteasome | N/A |
| Lysosome | N/A |
| Peroxisome | N/A |
| Mitochondria | N/A |
| Endoplasmic reticulum (ER) | N/A |
| Golgi apparatus | N/A |
| Plasma membrane | N/A |
| Nucleus | N/A |
| Cytoplasm | N/A |
| Extracellular space | N/A |
| Vesicle | N/A |
| Lipid raft | N/A |
| Caveolae | N/A |
| Synapse | N/A |
| Dendrite | N/A |
| Axon | N/A |
| Myelin sheath | N/A |
| Neuron | N/A |
| Glia | N/A |
| Astrocyte | N/A |
| Oligodendrocyte | N/A |
| Microglia | N/A |
| Schwann cell | N/A |
| Immune cell | N/A |
| T cell | N/A |
| B cell | N/A |
| Macrophage | N/A |
| Neutrophil | N/A |
| Dendritic cell | N/A |
| Mast cell | N/A |
| Eosinophil | N/A |
| Basophil | N/A |
| Erythrocyte | N/A |
| Platelet | N/A |
| Endothelial cell | N/A |
| Epithelial cell | N/A |
| Fibroblast | N/A |
| Muscle cell | N/A |
| Adipocyte | N/A |
| Hepatocyte | N/A |
| Kidney cell | N/A |
| Lung cell | N/A |
| Heart cell | N/A |
| Brain | N/A |
| Liver | N/A |
| Kidney | N/A |
| Lung | N/A |
| Heart | N/A |
| Muscle | N/A |
| Adipose tissue | N/A |
| Blood | N/A |
| Serum | N/A |
| Plasma | N/A |
| Urine | N/A |
| Cerebrospinal fluid (CSF) | N/A |
| Cell culture media | N/A |
| Lysate | N/A |
| Protein extract | N/A |
| Peptide mixture | N/A |
| Lipid extract | N/A |
| DNA sample | N/A |
| RNA sample | N/A |
| Tissue sample | N/A |
| Cell sample | N/A |
| Biological sample | N/A |
| Chemical reagent | N/A |
| Solvent | N/A |
| Buffer | N/A |
| Salt | N/A |
| Detergent | N/A |
| Resin | N/A |
| Bead | N/A |
| Column | N/A |
| Filter | N/A |
| Membrane | N/A |
| Gel | N/A |
| Plate | N/A |
| Tube | N/A |
| Vial | N/A |
| Pipette | N/A |
| Mass spectrometer | N/A |
| Liquid chromatograph | N/A |
| Gas chromatograph | N/A |
| Spectrophotometer | N/A |
| Fluorometer | N/A |
| Luminometer | N/A |
| Microscope | N/A |
| Flow cytometer | N/A |
| Western blot apparatus | N/A |
| Electrophoresis apparatus | N/A |
| Centrifuge | N/A |
| Incubator | N/A |
| Shaker | N/A |
| Vortex mixer | N/A |
| Sonicator | N/A |
| Homogenizer | N/A |
| Freeze dryer | N/A |
| SpeedVac | N/A |
| pH meter | N/A |
| Balance | N/A |
| Water purification system | N/A |
| Autoclave | N/A |
| Biosafety cabinet | N/A |
| Fume hood | N/A |
| Cold room | N/A |
| Freezer | N/A |
| Refrigerator | N/A |
| Ice machine | N/A |
| Data analysis software | N/A |
| Database | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Tool | N/A |
| Resource | N/A |
| Data | N/A |
| Result | N/A |
| Finding | N/A |
| Conclusion | N/A |
| Discussion | N/A |
| Introduction | N/A |
| Methods | N/A |
| Results | N/A |
| Discussion | N/A |
| Conclusion | N/A |
| Acknowledgments | N/A |
| References | N/A |
| Figure | N/A |
| Table | N/A |
| Scheme | N/A |
| Equation | N/A |
| Formula | N/A |
| Unit | N/A |
| Value | N/A |
| Number | N/A |
| Percentage | N/A |
| Ratio | N/A |
| Level | N/A |
| Concentration | N/A |
| Amount | N/A |
| Quantity | N/A |
| Time | N/A |
| Temperature | N/A |
| pH | N/A |
| Molecular weight | N/A |
| Mass | N/A |
| Volume | N/A |
| Area | N/A |
| Intensity | N/A |
| Signal | N/A |
| Noise | N/A |
| Background | N/A |
| Peak | N/A |
| Spectrum | N/A |
| Chromatogram | N/A |
| Electropherogram | N/A |
| Blot | N/A |
| Gel | N/A |
| Image | N/A |
| Plot | N/A |
| Graph | N/A |
| Chart | N/A |
| Diagram | N/A |
| Schematic | N/A |
| Illustration | N/A |
| Figure legend | N/A |
| Table caption | N/A |
| Scheme caption | N/A |
| Equation number | N/A |
| Reference number | N/A |
| Page number | N/A |
| Chapter number | N/A |
| Section number | N/A |
| Subsection number | N/A |
| Paragraph number | N/A |
| Sentence number | N/A |
| Word count | N/A |
| Character count | N/A |
| Line count | N/A |
| Page count | N/A |
| File size | N/A |
| Date | N/A |
| Time | N/A |
| Version | N/A |
| Release | N/A |
| Update | N/A |
| Revision | N/A |
| Status | N/A |
| Review | N/A |
| Comment | N/A |
| Feedback | N/A |
| Question | N/A |
| Answer | N/A |
| Request | N/A |
| Order | N/A |
| Purchase | N/A |
| Sale | N/A |
| Price | N/A |
| Cost | N/A |
| Budget | N/A |
| Funding | N/A |
| Grant | N/A |
| Award | N/A |
| Prize | N/A |
| Honor | N/A |
| Recognition | N/A |
| Collaboration | N/A |
| Partnership | N/A |
| Consortium | N/A |
| Network | N/A |
| Community | N/A |
| Society | N/A |
| Association | N/A |
| Foundation | N/A |
| Institute | N/A |
| University | N/A |
| Company | N/A |
| Government | N/A |
| Non-profit | N/A |
| Organization | N/A |
| Group | N/A |
| Team | N/A |
| Person | N/A |
| Author | N/A |
| Editor | N/A |
| Reviewer | N/A |
| Reader | N/A |
| User | N/A |
| Customer | N/A |
| Client | N/A |
| Patient | N/A |
| Subject | N/A |
| Sample | N/A |
| Specimen | N/A |
| Tissue | N/A |
| Cell | N/A |
| Organ | N/A |
| Organism | N/A |
| Species | N/A |
| Strain | N/A |
| Line | N/A |
| Model | N/A |
| System | N/A |
| Environment | N/A |
| Condition | N/A |
| Factor | N/A |
| Parameter | N/A |
| Variable | N/A |
| Constant | N/A |
| Control | N/A |
| Treatment | N/A |
| Experiment | N/A |
| Observation | N/A |
| Measurement | N/A |
| Data point | N/A |
| Set | N/A |
| Collection | N/A |
| Database | N/A |
| Repository | N/A |
| Archive | N/A |
| Library | N/A |
| Resource | N/A |
| Tool | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Analysis | N/A |
| Interpretation | N/A |
| Conclusion | N/A |
| Finding | N/A |
| Result | N/A |
| Outcome | N/A |
| Impact | N/A |
| Significance | N/A |
| Relevance | N/A |
| Importance | N/A |
| Role | N/A |
| Function | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Interaction | N/A |
| Localization | N/A |
| Trafficking | N/A |
| Stability | N/A |
| Activity | N/A |
| Regulation | N/A |
| Modification | N/A |
| Post-translational modification (PTM) | N/A |
| Lipidation | N/A |
| Palmitoylation | N/A |
| Myristoylation | N/A |
| Prenylation | N/A |
| Glycosylphosphatidylinositol (GPI) anchor | N/A |
| Cholesterylation | N/A |
| S-palmitoylation | N/A |
| N-myristoylation | N/A |
| N-palmitoylation | N/A |
| O-palmitoylation | N/A |
| S-acylation | N/A |
| N-acylation | N/A |
| O-acylation | N/A |
| Fatty acylation | N/A |
| Lipid modification | N/A |
| Acyl group | N/A |
| Palmitoyl group | N/A |
| Myristoyl group | N/A |
| Stearoyl group | N/A |
| Oleoyl group | N/A |
| Fatty acid | N/A |
| Saturated fatty acid | N/A |
| Unsaturated fatty acid | N/A |
| Long-chain fatty acid | N/A |
| Medium-chain fatty acid | N/A |
| Short-chain fatty acid | N/A |
| Lipid | N/A |
| Phospholipid | N/A |
| Sphingolipid | N/A |
| Sterol | N/A |
| Isoprenoid | N/A |
| Eicosanoid | N/A |
| Glycerolipid | N/A |
| Glycerophospholipid | N/A |
| Sphingomyelin | N/A |
| Ceramide | N/A |
| Cholesterol ester | N/A |
| Triacylglycerol | N/A |
| Diacylglycerol | N/A |
| Monoacylglycerol | N/A |
| Free fatty acid | N/A |
| Fatty acyl-CoA | N/A |
| Fatty acyl-carnitine | N/A |
| Fatty acyl-amino acid | N/A |
| Fatty acyl-peptide | N/A |
| Fatty acyl-protein | N/A |
| Hydroxamic acid | N/A |
| Thioester | N/A |
| Amide | N/A |
| Ester | N/A |
| Ether | N/A |
| Bond | N/A |
| Linkage | N/A |
| Site | N/A |
| Residue | N/A |
| Motif | N/A |
| Sequence | N/A |
| Structure | N/A |
| Conformation | N/A |
| Domain | N/A |
| Region | N/A |
| Motif | N/A |
| Signal sequence | N/A |
| Targeting signal | N/A |
| Retention signal | N/A |
| Cleavage site | N/A |
| Active site | N/A |
| Binding site | N/A |
| Interaction site | N/A |
| Modification site | N/A |
| Palmitoylation site | N/A |
| Lysine residue | N/A |
| Cysteine residue | N/A |
| Serine residue | N/A |
| Threonine residue | N/A |
| Glycine residue | N/A |
| N-terminus | N/A |
| C-terminus | N/A |
| Side chain | N/A |
| Amino group | N/A |
| Carboxyl group | N/A |
| Hydroxyl group | N/A |
| Thiol group | N/A |
| Amide bond | N/A |
| Thioester bond | N/A |
| Ester bond | N/A |
| Ether bond | N/A |
| Peptide bond | N/A |
| Disulfide bond | N/A |
| Hydrogen bond | N/A |
| Ionic interaction | N/A |
| Hydrophobic interaction | N/A |
| Van der Waals force | N/A |
| Electrostatic interaction | N/A |
| Covalent bond | N/A |
| Non-covalent interaction | N/A |
| Affinity | N/A |
| Specificity | N/A |
| Selectivity | N/A |
| Efficiency | N/A |
| Yield | N/A |
| Purity | N/A |
| Concentration | N/A |
| Amount | N/A |
| Quantity | N/A |
| Level | N/A |
| Ratio | N/A |
| Stoichiometry | N/A |
| Rate | N/A |
| Velocity | N/A |
| Kinetics | N/A |
| Equilibrium | N/A |
| Thermodynamics | N/A |
| Energy | N/A |
| Entropy | N/A |
| Enthalpy | N/A |
| Gibbs free energy | N/A |
| Activation energy | N/A |
| Reaction coordinate | N/A |
| Transition state | N/A |
| Catalyst | N/A |
| Enzyme | N/A |
| Cofactor | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Intermediate | N/A |
| Transition state analog | N/A |
| Allosteric effector | N/A |
| Post-translational modification (PTM) enzyme | N/A |
| Palmitoyl acyltransferase (PAT) | N/A |
| Palmitoyl thioesterase (PTE) | N/A |
| N-myristoyltransferase (NMT) | N/A |
| Deacylase | N/A |
| Hydrolase | N/A |
| Lyase | N/A |
| Isomerase | N/A |
| Ligase | N/A |
| Synthase | N/A |
| Synthetase | N/A |
| Oxidase | N/A |
| Reductase | N/A |
| Dehydrogenase | N/A |
| Transferase | N/A |
| Kinase | N/A |
| Phosphatase | N/A |
| Protease | N/A |
| Peptidase | N/A |
| Lipase | N/A |
| Esterase | N/A |
| Amidase | N/A |
| Hydrolase | N/A |
| Lyase | N/A |
| Isomerase | N/A |
| Ligase | N/A |
| Oxidase | N/A |
| Reductase | N/A |
| Dehydrogenase | N/A |
| Transferase | N/A |
| Kinase | N/A |
| Phosphatase | N/A |
| Channel | N/A |
| Receptor | N/A |
| Transporter | N/A |
| Pump | N/A |
| Motor protein | N/A |
| Structural protein | N/A |
| Scaffold protein | N/A |
| Adaptor protein | N/A |
| Chaperone | N/A |
| Ubiquitin ligase | N/A |
| Deubiquitinase | N/A |
| SUMO ligase | N/A |
| DeSUMOylase | N/A |
| NEDD8 ligase | N/A |
| DeNEDDylase | N/A |
| ISG15 ligase | N/A |
| DeISGylase | N/A |
| ATG protein | N/A |
| Autophagy receptor | N/A |
| SNARE protein | N/A |
| Rab protein | N/A |
| Arf protein | N/A |
| Rho protein | N/A |
| Ras protein | N/A |
| G protein coupled receptor (GPCR) | N/A |
| Receptor tyrosine kinase (RTK) | N/A |
| Nuclear receptor | N/A |
| Transcription factor | N/A |
| Coactivator | N/A |
| Corepressor | N/A |
| Chromatin remodeling complex | N/A |
| Histone | N/A |
| DNA polymerase | N/A |
| RNA polymerase | N/A |
| Ribosome | N/A |
| Proteasome | N/A |
| Lysosome | N/A |
| Peroxisome | N/A |
| Mitochondria | N/A |
| Endoplasmic reticulum (ER) | N/A |
| Golgi apparatus | N/A |
| Plasma membrane | N/A |
| Nucleus | N/A |
| Cytoplasm | N/A |
| Extracellular space | N/A |
| Vesicle | N/A |
| Lipid raft | N/A |
| Caveolae | N/A |
| Synapse | N/A |
| Dendrite | N/A |
| Axon | N/A |
| Myelin sheath | N/A |
| Neuron | N/A |
| Glia | N/A |
| Astrocyte | N/A |
| Oligodendrocyte | N/A |
| Microglia | N/A |
| Schwann cell | N/A |
| Immune cell | N/A |
| T cell | N/A |
| B cell | N/A |
| Macrophage | N/A |
| Neutrophil | N/A |
| Dendritic cell | N/A |
| Mast cell | N/A |
| Eosinophil | N/A |
| Basophil | N/A |
| Erythrocyte | N/A |
| Platelet | N/A |
| Endothelial cell | N/A |
| Epithelial cell | N/A |
| Fibroblast | N/A |
| Muscle cell | N/A |
| Adipocyte | N/A |
| Hepatocyte | N/A |
| Kidney cell | N/A |
| Lung cell | N/A |
| Heart cell | N/A |
| Brain | N/A |
| Liver | N/A |
| Kidney | N/A |
| Lung | N/A |
| Heart | N/A |
| Muscle | N/A |
| Adipose tissue | N/A |
| Blood | N/A |
| Serum | N/A |
| Plasma | N/A |
| Urine | N/A |
| Cerebrospinal fluid (CSF) | N/A |
| Cell culture media | N/A |
| Lysate | N/A |
| Protein extract | N/A |
| Peptide mixture | N/A |
| Lipid extract | N/A |
| DNA sample | N/A |
| RNA sample | N/A |
| Tissue sample | N/A |
| Cell sample | N/A |
| Biological sample | N/A |
| Chemical reagent | N/A |
| Solvent | N/A |
| Buffer | N/A |
| Salt | N/A |
| Detergent | N/A |
| Resin | N/A |
| Bead | N/A |
| Column | N/A |
| Filter | N/A |
| Membrane | N/A |
| Gel | N/A |
| Plate | N/A |
| Tube | N/A |
| Vial | N/A |
| Pipette | N/A |
| Mass spectrometer | N/A |
| Liquid chromatograph | N/A |
| Gas chromatograph | N/A |
| Spectrophotometer | N/A |
| Fluorometer | N/A |
| Luminometer | N/A |
| Microscope | N/A |
| Flow cytometer | N/A |
| Western blot apparatus | N/A |
| Electrophoresis apparatus | N/A |
| Centrifuge | N/A |
| Incubator | N/A |
| Shaker | N/A |
| Vortex mixer | N/A |
| Sonicator | N/A |
| Homogenizer | N/A |
| Freeze dryer | N/A |
| SpeedVac | N/A |
| pH meter | N/A |
| Balance | N/A |
| Water purification system | N/A |
| Autoclave | N/A |
| Biosafety cabinet | N/A |
| Fume hood | N/A |
| Cold room | N/A |
| Freezer | N/A |
| Refrigerator | N/A |
| Ice machine | N/A |
| Data analysis software | N/A |
| Database | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
| ChIP-sequencing (ChIP-Seq) | N/A |
| ATAC-sequencing (ATAC-Seq) | N/A |
| Bisulfite sequencing | N/A |
| CRISPR-Cas9 | N/A |
| RNA interference (RNAi) | N/A |
| Gene knockout | N/A |
| Gene knockdown | N/A |
| Gene overexpression | N/A |
| Site-directed mutagenesis | N/A |
| Cell culture | N/A |
| Primary cell culture | N/A |
| Cell line | N/A |
| Bacterial culture | N/A |
| Yeast culture | N/A |
| Mammalian cell culture | N/A |
| Insect cell culture | N/A |
| Plant cell culture | N/A |
| Animal model | N/A |
| Mouse model | N/A |
| Rat model | N/A |
| Zebrafish model | N/A |
| Drosophila model | N/A |
| C. elegans model | N/A |
| In vitro | N/A |
| In vivo | N/A |
| Ex vivo | N/A |
| In situ | N/A |
| In silico | N/A |
| In chemico | N/A |
| In cellulo | N/A |
| Proteome | N/A |
| Metabolome | N/A |
| Lipidome | N/A |
| Transcriptome | N/A |
| Genome | N/A |
| Epigenome | N/A |
| Microbiome | N/A |
| Interactome | N/A |
| Fluxome | N/A |
| Phenotype | N/A |
| Genotype | N/A |
| Biomarker | N/A |
| Therapeutic target | N/A |
| Diagnostic marker | N/A |
| Prognostic marker | N/A |
| Drug discovery | N/A |
| Drug development | N/A |
| Clinical trial | N/A |
| Personalized medicine | N/A |
| Precision medicine | N/A |
| Systems biology | N/A |
| Chemical biology | N/A |
| Structural biology | N/A |
| Molecular biology | N/A |
| Cell biology | N/A |
| Biochemistry | N/A |
| Analytical chemistry | N/A |
| Organic chemistry | N/A |
| Inorganic chemistry | N/A |
| Physical chemistry | N/A |
| Computational chemistry | N/A |
| Bioinformatics | N/A |
| Biostatistics | N/A |
| Epidemiology | N/A |
| Pathology | N/A |
| Pharmacology | N/A |
| Toxicology | N/A |
| Immunology | N/A |
| Microbiology | N/A |
| Virology | N/A |
| Parasitology | N/A |
| Genetics | N/A |
| Epigenetics | N/A |
| Genomics | N/A |
| Proteomics | N/A |
| Metabolomics | N/A |
| Lipidomics | N/A |
| Glycomics | N/A |
| Biophysics | N/A |
| Biotechnology | N/A |
| Nanotechnology | N/A |
| Material science | N/A |
| Engineering | N/A |
| Computer science | N/A |
| Mathematics | N/A |
| Physics | N/A |
| Chemistry | N/A |
| Biology | N/A |
| Medicine | N/A |
| Agriculture | N/A |
| Environmental science | N/A |
| Food science | N/A |
| Veterinary medicine | N/A |
| Plant science | N/A |
| Animal science | N/A |
| Human science | N/A |
| Social science | N/A |
| Humanities | N/A |
| Arts | N/A |
| Education | N/A |
| Law | N/A |
| Business | N/A |
| Economics | N/A |
| Geography | N/A |
| History | N/A |
| Philosophy | N/A |
| Psychology | N/A |
| Sociology | N/A |
| Anthropology | N/A |
| Political science | N/A |
| International relations | N/A |
| Public health | N/A |
| Global health | N/A |
| Healthcare | N/A |
| Hospital | N/A |
| Clinic | N/A |
| Laboratory | N/A |
| University | N/A |
| Institute | N/A |
| Company | N/A |
| Government agency | N/A |
| Non-profit organization | N/A |
| Funding agency | N/A |
| Journal | N/A |
| Book | N/A |
| Conference | N/A |
| Patent | N/A |
| Website | N/A |
| Database | N/A |
| Software | N/A |
| Algorithm | N/A |
| Model | N/A |
| Simulation | N/A |
| Experiment | N/A |
| Study | N/A |
| Research | N/A |
| Method | N/A |
| Protocol | N/A |
| Technique | N/A |
| Technology | N/A |
| Application | N/A |
| Discovery | N/A |
| Identification | N/A |
| Quantification | N/A |
| Characterization | N/A |
| Analysis | N/A |
| Profiling | N/A |
| Mapping | N/A |
| Dynamics | N/A |
| Turnover | N/A |
| Localization | N/A |
| Interaction | N/A |
| Function | N/A |
| Regulation | N/A |
| Mechanism | N/A |
| Pathway | N/A |
| Network | N/A |
| Disease | N/A |
| Cancer | N/A |
| Neurodegenerative disease | N/A |
| Infectious disease | N/A |
| Metabolic disease | N/A |
| Cardiovascular disease | N/A |
| Inflammatory disease | N/A |
| Autoimmune disease | N/A |
| Developmental disorder | N/A |
| Aging | N/A |
| Stress | N/A |
| Stimulus | N/A |
| Treatment | N/A |
| Drug | N/A |
| Inhibitor | N/A |
| Activator | N/A |
| Substrate | N/A |
| Product | N/A |
| Cofactor | N/A |
| Ion | N/A |
| Radical | N/A |
| Reactive oxygen species (ROS) | N/A |
| Reactive nitrogen species (RNS) | N/A |
| pH | N/A |
| Temperature | N/A |
| Time | N/A |
| Concentration | N/A |
| Volume | N/A |
| Mass | N/A |
| Charge | N/A |
| Hydrophobicity | N/A |
| Polarity | N/A |
| Solubility | N/A |
| Stability | N/A |
| Purity | N/A |
| Yield | N/A |
| Sensitivity | N/A |
| Specificity | N/A |
| Accuracy | N/A |
| Precision | N/A |
| Reproducibility | N/A |
| Repeatability | N/A |
| Limit of detection (LOD) | N/A |
| Limit of quantification (LOQ) | N/A |
| Signal-to-noise ratio (S/N) | N/A |
| Mass-to-charge ratio (m/z) | N/A |
| Retention time | N/A |
| Peak area | N/A |
| Spectral count | N/A |
| Database search | N/A |
| False discovery rate (FDR) | N/A |
| P-value | N/A |
| Fold change | N/A |
| Correlation | N/A |
| Regression | N/A |
| Clustering | N/A |
| Principal component analysis (PCA) | N/A |
| Hierarchical clustering | N/A |
| Heatmap | N/A |
| Volcano plot | N/A |
| Pathway analysis | N/A |
| Gene ontology (GO) analysis | N/A |
| Protein-protein interaction network | N/A |
| Molecular dynamics simulation | N/A |
| Docking | N/A |
| Structure prediction | N/A |
| Homology modeling | N/A |
| X-ray crystallography | N/A |
| Nuclear magnetic resonance (NMR) spectroscopy | N/A |
| Electron microscopy | N/A |
| Atomic force microscopy (AFM) | N/A |
| Surface plasmon resonance (SPR) | N/A |
| Isothermal titration calorimetry (ITC) | N/A |
| Differential scanning calorimetry (DSC) | N/A |
| Circular dichroism (CD) | N/A |
| Fluorescence spectroscopy | N/A |
| UV-Vis spectroscopy | N/A |
| Infrared (IR) spectroscopy | N/A |
| Raman spectroscopy | N/A |
| Mass spectrometry imaging (MSI) | N/A |
| Electrospray ionization (ESI) | N/A |
| Matrix-assisted laser desorption/ionization (MALDI) | N/A |
| Time-of-flight (TOF) mass spectrometry | N/A |
| Quadrupole mass spectrometry | N/A |
| Ion trap mass spectrometry | N/A |
| Orbitrap mass spectrometry | N/A |
| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |
| Tandem mass spectrometry (MS/MS) | N/A |
| Collision-induced dissociation (CID) | N/A |
| Electron transfer dissociation (ETD) | N/A |
| Higher-energy collisional dissociation (HCD) | N/A |
| Liquid chromatography (LC) | N/A |
| Gas chromatography (GC) | N/A |
| High-performance liquid chromatography (HPLC) | N/A |
| Ultra-high performance liquid chromatography (UPLC) | N/A |
| Reversed-phase chromatography | N/A |
| Normal-phase chromatography | N/A |
| Hydrophilic interaction liquid chromatography (HILIC) | N/A |
| Size exclusion chromatography (SEC) | N/A |
| Ion exchange chromatography | N/A |
| Affinity chromatography | N/A |
| Gel electrophoresis | N/A |
| SDS-PAGE | N/A |
| Native PAGE | N/A |
| Isoelectric focusing (IEF) | N/A |
| Two-dimensional (2D) gel electrophoresis | N/A |
| Western blotting | N/A |
| Immunoprecipitation (IP) | N/A |
| Co-immunoprecipitation (Co-IP) | N/A |
| Pull-down assay | N/A |
| Far-western blotting | N/A |
| Electrophoretic mobility shift assay (EMSA) | N/A |
| DNA footprinting | N/A |
| Chromatin immunoprecipitation (ChIP) | N/A |
| RNA immunoprecipitation (RIP) | N/A |
| Fluorescence in situ hybridization (FISH) | N/A |
| Immunohistochemistry (IHC) | N/A |
| Immunocytochemistry (ICC) | N/A |
| Enzyme-linked immunosorbent assay (ELISA) | N/A |
| AlphaLISA | N/A |
| Luminex | N/A |
| Microarray | N/A |
| Sequencing | N/A |
| Polymerase chain reaction (PCR) | N/A |
| Quantitative PCR (qPCR) | N/A |
| Reverse transcription PCR (RT-PCR) | N/A |
| RT-qPCR | N/A |
| Digital PCR (dPCR) | N/A |
| Next-generation sequencing (NGS) | N/A |
| RNA sequencing (RNA-Seq) | N/A |
| Whole-genome sequencing (WGS) | N/A |
| Exome sequencing | N/A |
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The study of protein lipidation, including N6-palmitoylation on lysine residues, is crucial for understanding protein function and cellular processes. Unlike the more widely studied S-palmitoylation on cysteine residues, which involves a reversible thioester bond, N6-palmitoylation forms a stable amide linkage, posing unique challenges for its identification and quantitative analysis frontiersin.org. Advanced methodologies are therefore essential to overcome the complexities associated with the hydrophobicity of lipidated species and their often low stoichiometry within complex biological samples oup.comnih.gov. These methods typically integrate biochemical enrichment techniques with highly sensitive mass spectrometry-based proteomic approaches to accurately identify the sites of N6-palmitoylation and quantify its levels.
Enrichment Techniques for N6-Palmitoylated Peptides and Proteins
Enrichment strategies are a cornerstone of protein lipidation analysis, as they allow for the isolation of modified proteins or peptides from the vast excess of unmodified species, thereby improving detection sensitivity and enabling comprehensive profiling oup.comnih.gov.
Acyl-Biotin Exchange (ABE) Method Adaptations for Irreversible N-Palmitoylation
The Acyl-Biotin Exchange (ABE) method is a well-established technique for the enrichment of S-palmitoylated proteins, relying on the chemical lability of the thioester bond to hydroxylamine creative-proteomics.comfrontiersin.orgnih.govnih.govjove.com. The standard ABE protocol involves blocking free cysteine thiols, cleaving the thioester-linked palmitate with hydroxylamine, and then labeling the newly exposed thiols with a biotinylated reagent for subsequent affinity purification using streptavidin creative-proteomics.comnih.govjove.comfrontiersin.org.
However, the amide bond characteristic of N6-palmitoylation on lysine is resistant to cleavage by hydroxylamine under the standard conditions used for ABE frontiersin.org. This inherent chemical stability means the classical ABE method, as designed for reversible S-palmitoylation, is not directly applicable for enriching N6-palmitoylated proteins based on the principle of cleaving the lipid modification and labeling the resulting free handle.
To address the identification and enrichment of irreversible N-acylations like N6-palmitoylation, alternative chemical strategies or adaptations are necessary. Bioorthogonal chemistry, particularly using metabolically incorporated alkyne- or azide-functionalized fatty acid analogs (e.g., 17-octadecynoic acid, 17-ODYA), offers a versatile approach oup.comfrontiersin.orgnih.govspringernature.com. These clickable fatty acid surrogates are incorporated into proteins through various lipidation pathways, including N-acylation on lysine. Following metabolic labeling, a highly efficient click chemistry reaction is employed to attach a biotin tag to the alkyne or azide handle on the modified proteins oup.comnih.govspringernature.comportlandpress.com. This biotinylation enables affinity purification using streptavidin beads, allowing for the enrichment of all proteins that have incorporated the clickable fatty acid analog, regardless of the specific amino acid modified or the lability of the lipid-protein bond nih.gov. This approach effectively bypasses the limitation of ABE regarding the stability of the amide linkage in N6-palmitoylation. The enriched proteins or peptides are then typically analyzed by mass spectrometry to identify the specific sites of modification. oup.comnih.govspringernature.com.
Other Affinity-Based Enrichment Strategies for Lipidated Species
Beyond chemical exchange or click chemistry-based labeling, other affinity-based methods contribute to the enrichment of lipidated proteins. Subcellular fractionation is often employed as an initial step to enrich for membrane-associated proteins, where many lipidated proteins reside due to their increased hydrophobicity oup.com. This preliminary enrichment reduces sample complexity before more specific affinity capture.
The use of antibodies that specifically recognize lipidated proteins or peptides can also serve as an enrichment strategy nih.gov. While pan-specific antibodies against certain modifications like lysine acetylation are common asm.orgfrontiersin.org, the availability and application of antibodies specifically targeting this compound or N6-palmitoylated peptides may be more limited in broader proteomic studies. However, if such specific antibodies are available, immunoprecipitation can be used to enrich the target lipidated proteins.
Quantitative Analysis of this compound Modifications
Quantitative analysis is fundamental to understanding the biological roles and dynamics of N6-palmitoylation. It allows researchers to determine the relative abundance of modified proteins or peptides across different conditions or to measure the stoichiometry of modification at specific lysine residues. Mass spectrometry-based proteomics is the predominant technology for achieving this quantification.
Absolute and Relative Quantification in Proteomic and Metabolomic Studies
Mass spectrometry-based quantitative proteomics offers powerful capabilities for analyzing protein modifications like N6-palmitoylation. Both relative and absolute quantification strategies can be applied.
Relative quantification is commonly performed using stable isotope labeling techniques such as SILAC, TMT, or iTRAQ springernature.comportlandpress.comacs.orgnih.gov. In these methods, different biological samples are differentially labeled with stable isotopes. After sample mixing and enrichment of lipidated species (often using methods described in Section 4.3), mass spectrometry is used to measure the ratios of the isotopically labeled peptides corresponding to the same protein or modification site across the different samples acs.orgnih.gov. This provides a relative measure of the change in N6-palmitoylation levels between the conditions being compared. For instance, SILAC coupled with click chemistry-based enrichment has been used to profile the dynamics of protein palmitoylation nih.gov.
Label-free quantitative proteomics, which quantifies proteins or peptides based on signal intensity or spectral counts in mass spectrometry data, is another option for relative quantification, although it can be more susceptible to experimental variability springernature.com.
Absolute quantification aims to determine the precise amount or concentration of a specific N6-palmitoylated peptide or protein in a sample. This is typically achieved by spiking samples with known quantities of synthetic isotopically labeled versions of the target peptide as internal standards nih.gov. By comparing the signal intensity of the endogenous modified peptide to that of the spiked standard, the absolute amount can be determined. Measuring the stoichiometry of N6-palmitoylation at a specific lysine site requires quantifying both the modified and unmodified forms of the peptide containing that lysine residue. Mass spectrometry methods capable of detecting and quantifying specific fragment ions characteristic of modified residues can also contribute to stoichiometry determination nih.gov.
While the focus here is on proteomic analysis, metabolomic studies might involve quantifying related lipid species or precursors. However, direct quantification of this compound as a free metabolite would necessitate specific analytical workflows distinct from those used for protein modification analysis.
Chromatographic (e.g., HPLC-HRMS) and Spectrophotometric Methods for Acylated Amino Acid Quantification
Chromatographic techniques, particularly HPLC hyphenated with HRMS (HPLC-HRMS), are indispensable for the separation and analysis of complex mixtures of peptides and modified amino acids mdpi.comnih.govmdpi.com. For the analysis of N6-palmitoylated peptides resulting from protein digestion, HPLC-HRMS provides the necessary resolution to separate different peptides and the mass accuracy to identify and quantify the modified species nih.govnih.gov. Reversed-phase HPLC is commonly used, although the increased hydrophobicity conferred by the palmitoyl group can influence chromatographic behavior researchgate.net. The HRMS component allows for precise mass measurement, aiding in the identification of the palmitoylated peptide based on its mass shift relative to the unmodified peptide and enabling quantitative measurements based on peak areas or intensities nih.govnih.gov.
Studies on the analysis of N-acyl-linked amino acids, such as those found in surfactants, have demonstrated the utility of HPLC coupled with UV/Vis and MS detection, often after derivatization to improve detectability mdpi.comresearchgate.net. For example, derivatization with 2,4′-dibromoacetophenone has been used to create 4′-bromophenacyl esters of N-acyl amino acids, suitable for spectrophotometric detection mdpi.comresearchgate.net.
Spectrophotometric methods, in isolation, are generally less specific for identifying and quantifying a particular lipid modification like N6-palmitoylation within a complex biological sample compared to MS-based methods. However, they can be used in conjunction with chromatographic separation or specific chemical reactions. While direct spectrophotometric assays for this compound are not as widely reported as MS-based proteomic workflows, spectrophotometric techniques have been used in the characterization of synthesized Nε-palmitoyl-L-lysine researchgate.net. Furthermore, spectrophotometric assays exist for quantifying free fatty acids or related enzymatic activities, which might indirectly relate to lipidation processes nih.govmdpi.com. For instance, some methods for detecting fatty acids involve converting them to hydroxamic acids and forming colored complexes mdpi.com. While these methods quantify the fatty acid moiety, applying them specifically to this compound in a biological context would likely require significant purification and specific chemical manipulation to isolate the modified amino acid.
Computational Modeling and Structural Insights into N6 Palmitoylation
Molecular Dynamics Simulations of N6-Palmitoylated Peptides and Proteins in Lipid Environments
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of lipid-modified proteins and peptides within biological membranes. These simulations can capture the interactions between palmitoyl (B13399708) chains, the protein or peptide backbone, and the surrounding lipid bilayer, providing insights into membrane insertion, protein conformation, and lateral diffusion.
Studies utilizing MD simulations have explored the behavior of various palmitoylated proteins and peptides in different membrane mimetic systems, including lipid bilayers composed of phosphatidylcholine (POPC, DMPC, DPPC), phosphatidylglycerol (POPG), phosphatidylethanolamine (B1630911) (POPE), and cholesterol. guidetopharmacology.orgfishersci.calipidmaps.orgatamanchemicals.comwikipedia.orgalfa-chemistry.comguidetopharmacology.orgnih.govuni.luthegoodscentscompany.comnih.gov These simulations reveal how the attached palmitoyl group enhances the hydrophobicity of the modified protein or peptide, driving its association with and insertion into the lipid bilayer. perflavory.comwikipedia.org
While specific MD simulations focusing solely on peptides or proteins modified by N6-palmitoylation of lysine (B10760008) residues are less commonly reported in the provided search results compared to S-palmitoylation, the fundamental principles governing lipid-protein interactions and membrane anchoring via a covalently attached fatty acid chain are analogous. An N6-palmitoyl lysine residue, with its attached palmitate, would similarly interact favorably with the hydrophobic environment of the lipid bilayer, influencing the behavior and localization of the modified protein. MD simulations could be used to explore the specific insertion depth, orientation, and dynamics conferred by N6-palmitoylation on a given protein or peptide within various membrane compositions.
In-Silico Prediction Algorithms for N6-Palmitoylation Sites (e.g., CSS-Palm)
Identifying palmitoylation sites experimentally can be challenging and time-consuming. Therefore, in-silico prediction algorithms have been developed to predict potential palmitoylation sites based on protein sequence information. Several such algorithms exist, including CSS-Palm, NBA-Palm, CKSAAP-Palm, IFS-Palm, WAP-Palm, and PalmPred.
CSS-Palm was one of the early algorithms developed for palmitoylation site prediction, utilizing a clustering and scoring strategy (CSS) based on the BLOSUM62 matrix. Subsequent algorithms have incorporated various machine learning techniques, such as Naive Bayes, Support Vector Machines (SVM), and random forests, along with different sequence-based features, including amino acid composition, k-spaced amino acid pairs, and evolutionary conservation. Some predictors also consider predicted protein secondary structure information.
These algorithms are primarily trained on experimentally verified S-palmitoylation sites. While the sequence context surrounding S-palmitoylation sites has been extensively studied, the sequence motifs or characteristics that favor N6-palmitoylation on lysine residues are less well-defined in the provided literature. However, the development of prediction algorithms for N6-palmitoylation would follow a similar methodology, requiring a dataset of experimentally confirmed N6-palmitoylation sites to train and validate the models. The features used in existing S-palmitoylation predictors, such as flanking amino acid composition and conservation, could potentially be adapted to identify patterns around N6-palmitoylated lysine residues.
Performance evaluation of these algorithms typically involves metrics like sensitivity, specificity, and accuracy, often assessed using cross-validation techniques or independent test sets. For example, PalmPred, an SVM-based method, reported an accuracy of 91.98% and a Matthews Correlation Coefficient (MCC) of 0.71 on a test dataset for S-palmitoylation prediction.
Homology Modeling and Structural Refinement of Palmitoyl Acyltransferases and Deacylases
Understanding the three-dimensional structures of the enzymes that catalyze protein palmitoylation (palmitoyl acyltransferases, PATs) and deacylation (deacylases, such as acyl-protein thioesterases, APTs) is crucial for elucidating their mechanisms and for rational drug design. Homology modeling is a widely used computational technique for predicting the 3D structure of a protein when an experimental structure of a homologous protein (a template) is available.
For PATs, particularly the DHHC family enzymes responsible for S-palmitoylation, experimental structures, such as the crystal structure of human DHHC20 (PDB ID 6BMM), provide valuable templates for modeling other members of the family. These structures reveal that the active site, containing the conserved DHHC motif, is located at the membrane-cytosol interface, and the fatty acyl chain of palmitoyl-CoA binds within a hydrophobic cavity in the transmembrane domain. Homology modeling can be used to build structural models for other DHHC enzymes based on these templates, allowing for comparative analysis of their active sites and potential substrate specificities.
Similarly, homology modeling can be applied to study protein deacylases. While the provided search results mention histone deacetylases (HDACs) and their homology modeling, which remove acetyl groups from lysine, the principles of modeling would extend to enzymes that remove palmitate from proteins, including potential this compound deacylases, if homologous structures are available.
Structural refinement techniques, often coupled with MD simulations, can be used to improve the quality of homology models and to explore the conformational flexibility and stability of these enzymes in a membrane environment. Computational studies can also investigate the binding of substrates (like palmitoyl-CoA) and inhibitors to the active sites of these enzymes.
Computational Analysis of Lipid-Protein Interaction Interfaces Mediated by N6-Palmitoylation
Computational methods, particularly MD simulations, are powerful tools for analyzing the detailed interactions between lipid-modified proteins and the surrounding lipid bilayer at the interface. nih.govnih.gov These analyses can identify specific residues in the protein that interact with lipid headgroups or acyl chains, quantify the strength and duration of these interactions, and assess their impact on protein stability, conformation, and function.
For palmitoylated proteins, the attached palmitoyl chain serves as a lipid anchor, significantly increasing the protein's hydrophobicity and promoting its membrane association. perflavory.comwikipedia.org Computational studies can reveal how the palmitoyl chain inserts into the membrane and how this insertion affects the positioning and orientation of the protein relative to the bilayer. guidetopharmacology.orgatamanchemicals.comguidetopharmacology.orguni.lubenchchem.com
Analysis of lipid-protein interaction interfaces can also highlight the role of specific amino acid residues flanking the palmitoylation site in mediating interactions with the membrane. Basic residues (like lysine and arginine) and aromatic residues (like tryptophan and tyrosine) are known to interact favorably with the negatively charged or polar headgroups of membrane lipids, contributing to membrane anchoring and protein stability. guidetopharmacology.orgnih.gov
In the context of N6-palmitoylation, computational analysis of the lipid-protein interface would focus on how the palmitoyl group attached to the lysine epsilon-amino group interacts with the lipid bilayer. This would involve examining the insertion depth of the palmitoyl chain, its dynamic behavior within the membrane, and the interactions between the modified lysine residue and its neighbors with the surrounding lipids. Such studies could provide insights into how N6-palmitoylation influences membrane binding affinity, protein lateral mobility, and potential interactions with other membrane proteins or lipid domains. benchchem.com
Broader Research Implications and Pathobiological Relevance of N6 Palmitoyl Lysine
Comparative Analysis of Lysine (B10760008) Fatty Acylation (e.g., Acetyl, Myristoyl, Butyryl, Palmitoyl)
Lysine residues are subject to a variety of acylation modifications, where an acyl group is covalently attached to the epsilon-amino group. These modifications vary in the length and nature of the attached acyl chain, ranging from short-chain modifications like acetylation (C2), propionylation (C3), and butyrylation (C4) to long-chain fatty acylations such as myristoylation (C14) and palmitoylation (C16) frontiersin.orgcreative-proteomics.com. Other modifications include succinylation and malonylation researchgate.netmdpi.com.
While acetylation is a widely studied lysine modification known to influence processes like chromatin remodeling, gene expression, and protein degradation, longer-chain fatty acylations like myristoylation and palmitoylation of lysine have received increasing attention more recently frontiersin.orgmdpi.com. These long-chain modifications typically occur via stable amide bonds frontiersin.orgnih.gov. In contrast, palmitoylation on cysteine residues occurs via a less stable thioester bond, making it often reversible researchgate.netresearchgate.net.
Enzymes from the sirtuin and histone deacetylase (HDAC) families are known to catalyze the removal of various acyl groups from lysine residues researchgate.netresearchgate.netbuu.ac.th. Some sirtuins, such as SIRT6, have shown a preference for removing long-chain fatty acyl groups, including myristoyl and palmitoyl (B13399708), from lysine residues in in vitro studies researchgate.net. Similarly, HDAC8, a zinc-dependent HDAC, has been shown to efficiently catalyze the removal of fatty acyl groups with chain lengths from 2 to 16 carbons from lysine, with higher catalytic efficiencies observed for longer chains like octanoyl, dodecanoyl, and myristoyl compared to acetyl buu.ac.th. This enzymatic activity highlights the dynamic nature of lysine fatty acylation, including N6-palmitoylation, and suggests regulatory mechanisms for these modifications.
The diverse nature of lysine acylation, with varying acyl chain lengths and the involvement of different enzymes, underscores the complexity of this type of protein modification and its potential for fine-tuning protein function researchgate.net.
Table 1: Examples of Lysine Acylation Modifications
| Modification | Acyl Group | Carbon Length | Typical Linkage |
| Acetylation | Acetyl | C2 | Amide |
| Propionylation | Propionyl | C3 | Amide |
| Butyrylation | Butyryl | C4 | Amide |
| Myristoylation | Myristoyl | C14 | Amide |
| Palmitoylation | Palmitoyl | C16 | Amide |
| Succinylation | Succinyl | C4 (dicarboxyl) | Amide |
| Malonylation | Malonyl | C3 (dicarboxyl) | Amide |
Functional Studies of N6-Palmitoylation in Model Organisms (e.g., Caenorhabditis elegans, Leishmania donovani)
Research in model organisms has provided insights into the roles of protein fatty acylation, including modifications involving palmitate, although studies specifically on N6-palmitoylation of lysine are less extensive compared to cysteine palmitoylation.
In Caenorhabditis elegans, studies on protein fatty acylation have revealed that lysine residues can be acylated with diverse fatty acids, with branched-chain fatty acids like isoC15:0 and isoC17:0 being predominant, but also mentioning C16:0 acylation in the context of different amino acid modifications . A systematic analysis of protein palmitoylation in C. elegans primarily focused on cysteine palmitoylation mediated by DHHC palmitoyl acyltransferases (PATs) nih.gov. This study identified multiple PATs and palmitoyl-protein thioesterases (PPTs) in the worm genome and investigated the phenotypic consequences of mutations or RNA interference (RNAi) targeting these enzymes nih.gov. While significant impacts on specific phenotypes were not always observed, suggesting potential genetic buffering, this work established C. elegans as a model for studying palmitoylation nih.gov. Further research is needed to specifically delineate the extent and function of N6-palmitoylation of lysine in C. elegans.
In Leishmania donovani, a protozoan parasite, palmitoylation is recognized as an important PTM regulating various biological processes, including cell signaling, motility, and host cell invasion frontiersin.orgresearchgate.net. Research in L. donovani has focused on identifying and characterizing palmitoyl acyltransferases (PATs) containing the conserved Asp-His-His-Cys (DHHC) domain, which are typically responsible for S-palmitoylation of cysteine residues frontiersin.orgresearchgate.net. Studies have identified novel PATs in L. donovani and demonstrated their role in parasite motility and infectivity frontiersin.orgresearchgate.net. While the literature heavily emphasizes cysteine palmitoylation in Leishmania, the broader significance of palmitoylation as a regulatory mechanism in this organism suggests potential roles for other forms of palmitoylation, including N6-palmitoylation of lysine, although specific research on this modification in Leishmania is not prominently featured in the provided results. The importance of understanding palmitoylation in Leishmania is highlighted for the development of potential chemotherapeutics against leishmaniasis frontiersin.org.
Intersections with Cellular Metabolism and Lipid Homeostasis
Protein lipidation, including fatty acylation, is intrinsically linked to cellular metabolism and lipid homeostasis. The availability of specific lipid substrates, such as fatty acyl-CoA molecules, is regulated by metabolic pathways and can influence the extent and type of protein lipidation nih.govoup.com.
Metabolomic Profiling of N6-Palmitoyl lysine in Biological Systems
Metabolomic profiling is a powerful approach to capture the metabolic state of biological systems and identify altered metabolites in various physiological and pathological conditions nih.gov. Studies utilizing metabolomics have revealed changes in amino acid and lipid metabolism in different contexts. For instance, metabolomic profiling in sepsis patients showed decreased levels of certain amino acids, including lysine mdpi.com. Similarly, metabolomic analysis in prostate cancer identified altered levels of various metabolites, including a decrease in lysine nih.gov. Untargeted metabolomics studies have also demonstrated significant perturbations in lipid and amino acid metabolic pathways in conditions like the absence of the transporter MCT6 nih.gov.
While general metabolomic studies highlight alterations in lysine and fatty acid metabolism, specific metabolomic profiling efforts directly quantifying this compound in biological systems are not detailed in the provided search results. However, the advancements in metabolomic technologies offer the potential to identify and quantify such modified lipids, providing insights into their presence and regulation in different biological contexts oup.comnih.gov. The detection of metabolites like N6,N6,N6-Trimethyl-L-lysine in metabolomic studies indicates the capability to profile modified amino acids researchgate.nethmdb.ca.
Impact on Amino Acid and Fatty Acid Metabolic Pathways
The presence and metabolism of this compound are intertwined with broader amino acid and fatty acid metabolic pathways. Lysine itself is an essential amino acid involved in various metabolic processes, including protein synthesis, carnitine biosynthesis, and as a ketogenic amino acid contributing to energy metabolism hmdb.caresearchgate.net. Dietary lysine levels have been shown to influence lipid and amino acid metabolism, affecting carnitine synthesis and the expression of genes related to fatty acid metabolism in animal models researchgate.net.
Fatty acids, including palmitate, are central to lipid metabolism, serving as energy sources and building blocks for complex lipids nih.gov. The availability of palmitoyl-CoA, the activated form of palmitate, is regulated by fatty acid synthesis and uptake and is the direct substrate for palmitoylation reactions nih.gov. Therefore, changes in fatty acid metabolic pathways can directly impact the potential for N6-palmitoylation.
The interplay between protein lipidation and cellular metabolism is significant, as protein lipidation can link the output of metabolic pathways to the regulation of protein function nih.gov. Understanding the metabolic pathways that produce and metabolize this compound is crucial for comprehending its biological roles and potential dysregulation.
This compound as a Biochemical Research Tool for Investigating Cell Biology
This compound, as a modified amino acid, and the broader understanding of lysine fatty acylation provide valuable biochemical research tools for investigating various aspects of cell biology. Synthetically produced palmitoylated amino acids, including this compound, can be used in the design and synthesis of peptides and proteins with altered properties, such as increased hydrophobicity and membrane affinity ontosight.aifrontiersin.org. These modified peptides and proteins can serve as tools to study protein-membrane interactions, protein localization, and the impact of lipidation on protein structure and function frontiersin.orgoup.com.
Techniques developed to study protein palmitoylation, such as acyl-biotin exchange chemistry, which involves cleaving the fatty acyl-protein bond and labeling the exposed group, can be adapted or provide a basis for studying lysine fatty acylation biologists.com. The identification and characterization of enzymes that catalyze lysine fatty acylation and deacylation, such as specific sirtuins and HDACs, provide molecular tools for manipulating and studying these modifications in cellular contexts frontiersin.orgresearchgate.netbuu.ac.th. Inhibitors or activators of these enzymes can be used to investigate the functional consequences of altered lysine fatty acylation levels buu.ac.thscienceopen.com.
Furthermore, the knowledge gained from studying N6-palmitoylation contributes to the broader field of protein lipidation research, enabling the development of new methods and tools for detecting, quantifying, and functionally characterizing lipidated proteins frontiersin.orgoup.comresearchgate.net.
Insights into Disease Mechanisms from N6-Palmitoylation Dysregulation
Dysregulation of protein fatty acylation, including palmitoylation, has been implicated in the pathogenesis of a wide range of diseases. While much of the research on palmitoylation in disease has focused on S-palmitoylation of cysteine residues, the principles and consequences of altered lipidation are broadly relevant to N6-palmitoylation of lysine.
Dysregulation of palmitoylation is linked to various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease nih.govresearchgate.netresearchgate.netijbs.compnas.orgmdpi.com. Altered palmitoylation can affect the localization, trafficking, and function of key neuronal proteins, contributing to synaptic dysfunction and neurodegeneration nih.govresearchgate.netpnas.orgmdpi.comnih.gov. For example, altered palmitoylation levels of proteins have been observed in the brains of patients with Parkinson's disease, potentially impacting processes like microtubule transport, inflammation, and oxidative stress mdpi.com. In Alzheimer's disease, aberrant S-palmitoylation has been linked to brain insulin (B600854) resistance and the generation of amyloid-beta oligomers nih.govpnas.org.
Beyond neurological disorders, dysregulation of protein palmitoylation is also associated with metabolic syndrome, cancers, and infectious diseases researchgate.netijbs.comfrontiersin.org. Altered palmitoylation can influence cell signaling pathways, protein stability, and membrane interactions, contributing to disease progression researchgate.netijbs.comfrontiersin.org. Enzymes that regulate fatty acylation, such as PATs and depalmitoylating enzymes, have also been implicated in various diseases, and mutations in genes encoding these enzymes are associated with human disorders researchgate.netresearchgate.netnih.govmdpi.com.
While specific research directly linking dysregulation of N6-palmitoylation of lysine to particular diseases is less extensively documented than for cysteine palmitoylation, the established roles of lysine fatty acylation in regulating protein function and membrane interactions, coupled with the broad implications of protein lipidation dysregulation in disease, suggest that aberrant N6-palmitoylation could also contribute to pathological mechanisms. Further research is needed to fully explore the specific disease relevance of this compound.
Contribution to Neurobiological Processes and Disorders
Protein palmitoylation, including N-palmitoylation on lysine residues, has been increasingly recognized for its crucial roles in the nervous system. This modification can influence the localization and function of a variety of neuronal proteins. nih.govportlandpress.com Aberrant protein palmitoylation has been linked to several neurological disorders. nih.govportlandpress.com For instance, protein palmitoylation has been shown to enhance the accumulation of pathogenic proteins associated with neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.gov
While research specifically on this compound's direct role in neurobiological disorders is developing, studies on related modified lysine forms provide insights into the potential relevance of modifications at the N6 position. For example, N6-acetyl-L-lysine levels in the blood have been associated with Major Depressive Disorder (MDD), suggesting that modifications at the N6 position of lysine can be relevant to neurobiological processes and disorders. frontiersin.org Protein modifications, including palmitoylation, are essential for the proper interactions, function, and localization of neuronal proteins, and their dysfunction is linked to a myriad of neurological diseases. portlandpress.com The study of N-palmitoylation on lysine residues contributes to understanding the complex post-translational modifications that regulate protein function in the nervous system and their potential involvement in disease pathogenesis.
General Mechanisms in Cancer Progression and Cell Proliferation
Protein palmitoylation plays significant roles in cancer progression and cell proliferation by affecting protein distribution, localization, accumulation, secretion, stability, and function through alterations in membrane affinity. frontiersin.org Numerous studies have identified hundreds of cancer-related proteins that undergo palmitoylation, indicating a functional role in cancer. frontiersin.org This modification can influence key oncogenic signaling networks such as Src and Ras, contributing to the aggressive and highly proliferative capacity of cancer cells. frontiersin.org
Role in Pathogen-Host Interactions and Infectious Disease Biology
Protein palmitoylation is intricately involved in the complex interactions between pathogens and their hosts, playing roles in both host defense mechanisms and pathogen strategies for infection. nih.govfrontiersin.org Palmitoylated proteins are crucial for the interactions of pathogenic bacteria and viruses with the host. nih.govfrontiersin.org Some pathogens can even utilize the host cell's palmitoyl transferases to modify their own virulence proteins, facilitating entry into host cells. frontiersin.org
Bacterial pathogens have developed unique mechanisms utilizing fatty acids, such as palmitic acid, to modify their glycolipids and proteins, which can augment infectivity and influence recognition by the innate immune receptors. nih.govfrontiersin.org In Mycobacterium tuberculosis, the biosynthesis of mycobactins, which are membrane-associated siderophores essential for iron acquisition during infection, involves the transfer of acyl chains directly onto the epsilon-amino group of a lysine residue. nih.gov This highlights the relevance of N-acylation at the N6 position of lysine in bacterial pathogenesis.
Furthermore, modifications involving palmitoyl-lysine have been explored in the context of developing strategies against infectious diseases. For instance, the extension of minimal viral epitopes with Nε-Palmitoyl-lysine has been shown to increase the life span of their functional presentation to cytotoxic T cells, suggesting a potential application in enhancing the efficacy of peptide-based vaccines against infectious agents. aai.org Pathogens like Staphylococcus aureus can secrete proteins, such as EsxB, that interact with host immune proteins like STING, affecting their palmitoylation status (specifically at cysteine residues in STING) to evade host immunity. pnas.org While this example focuses on cysteine palmitoylation, it underscores the critical role of protein lipidation in modulating host-pathogen interactions and immune evasion. The study of N-palmitoylation on lysine residues contributes to a comprehensive understanding of how protein lipidation influences the dynamics of infection and host immune responses.
Q & A
Q. How can researchers detect and quantify N6-Palmitoyl lysine in protein samples?
- Methodological Answer : Detection typically involves a combination of immunoaffinity techniques (e.g., anti-palmitoyllysine antibodies) and mass spectrometry (MS). For quantification, stable isotope labeling coupled with liquid chromatography-tandem MS (LC-MS/MS) allows precise measurement of lysine modifications. Isotopic labeling (e.g., heavy acetyl-CoA analogs) can track dynamic changes in palmitoylation stoichiometry . Database resources like the Protein Lysine Modifications Database (PLMD) provide reference spectra and validated protocols for lysine modification analysis .
Q. What are the known biological functions of this compound in cellular processes?
- Methodological Answer : this compound is implicated in protein-membrane interactions, signaling, and enzymatic regulation. To study its roles, researchers use site-directed mutagenesis (replacing lysine with non-palmitoylatable residues) and comparative proteomics. For example, mitochondrial transcription factor A (TFAM) studies reveal that lysine modifications alter DNA binding and topology, which can be assessed via electrophoretic mobility shift assays (EMSAs) and chromatin conformation capture . Additionally, lysine-specific methyltransferase studies highlight cross-talk between acylations and methylation in gene regulation .
Advanced Research Questions
Q. How should experimental designs be structured to study the dynamic regulation of this compound under varying metabolic conditions?
- Methodological Answer : Use a factorial design with controlled variables (e.g., nutrient availability, stress inducers). Incorporate isotopic pulse-chase labeling (e.g., ¹³C-palmitate) to track temporal modification dynamics. Pair this with multi-omics integration (proteomics, lipidomics) to map modification crosstalk. For statistical rigor, apply multiple linear regression models to correlate lysine palmitoylation levels with metabolic outputs, as demonstrated in lysine bioavailability studies using slope-comparison analyses . Ensure replication across biological triplicates to account for cell-to-cell variability.
Q. How can researchers resolve contradictions in data regarding this compound’s role in signaling pathways?
- Methodological Answer : Contradictions often arise from context-dependent effects (e.g., cell type, experimental duration). To address this:
- Perform meta-analyses of existing datasets (e.g., PLMD, UniProt) to identify conserved vs. context-specific modification sites .
- Validate conflicting results using orthogonal methods (e.g., CRISPR/Cas9 knock-in models for site-specific palmitoylation vs. immunofluorescence for subcellular localization).
- Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to dissect interaction effects, as seen in lysine-level impact studies on animal models .
Q. What strategies are recommended for identifying novel enzymes responsible for this compound addition or removal?
- Methodological Answer :
- Enzyme discovery : Use activity-based protein profiling (ABPP) with palmitoyl-CoA probes to trap candidate acyltransferases.
- Deacylase identification : Employ siRNA screens targeting known deacetylases (e.g., sirtuins) and test for altered palmitoylation via Western blot or click chemistry-based detection.
- Validation : Confirm enzyme-substrate relationships using in vitro reconstitution assays with purified proteins and radiolabeled palmitate, as outlined in mitochondrial TFAM acetylation studies .
Methodological Resources
- Databases : PLMD 3.0 for lysine modification references .
- Analytical Tools : LC-MS/MS protocols with isotopic labeling for quantification , multiple regression models for bioavailability analysis .
- Experimental Frameworks : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for designing robust research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
